Δ2-Cefdinir
Description
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Properties
CAS No. |
934986-49-9 |
|---|---|
Molecular Formula |
C₁₄H₁₃N₅O₅S₂ |
Molecular Weight |
395.41 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Δ2-Cefdinir chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Δ2-Cefdinir is an isomer of Cefdinir, differing in the position of the double bond within the dihydrothiazine ring of the cephalosporin core. This structural change can impact its chemical and biological properties.
Chemical Structure:
(6R, 7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | --INVALID-LINK-- |
| Molecular Weight | 395.42 g/mol | --INVALID-LINK-- |
| CAS Number | 934986-49-9 | --INVALID-LINK-- |
| Appearance | Off-White to Pale Yellow Solid | Inferred from Cefdinir properties |
| Melting Point | >180°C (decomposes) | Data for Cefdinir, specific data for this compound not available. --INVALID-LINK-- |
| Solubility | Specific data for this compound is not available. Cefdinir is slightly soluble in dilute HCl and sparingly soluble in 0.1 M pH 7.0 phosphate buffer.[1][2] | [1][2] |
Table 2: Comparative Physicochemical Properties of Cefdinir
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [3] |
| Molecular Weight | 395.41 g/mol | [3] |
| CAS Number | 91832-40-5 | [3] |
| Melting Point | 170°C (decomposes) | [3][4] |
| pKa | 9.70 | [3] |
| UV max (pH 7 phosphate buffer) | 223, 286 nm | [3] |
Synthesis of this compound
This compound is synthesized from Cefdinir through a base-catalyzed isomerization reaction. The following experimental protocol is based on the procedure described in the scientific literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Silylated Cefdinir
-
Triethylamine
-
Methylene chloride
-
Apparatus for chemical synthesis under an inert atmosphere
Procedure:
-
Silylated Cefdinir is treated with triethylamine in methylene chloride.
-
The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, where approximately 60% of this compound is formed, the product is purified by acid-base treatment.
-
This process yields the final compound with a reported yield of 48%.
Note: This method provides a more selective approach for the preparation of this compound.
Biological Activity and Mechanism of Action
There is a lack of specific data in the public domain regarding the biological activity, mechanism of action, and potential signaling pathways of this compound. As a process-related impurity, it is generally considered an undesirable byproduct of Cefdinir synthesis. The focus in pharmaceutical manufacturing is on controlling and minimizing the levels of such impurities.
The parent compound, Cefdinir, is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[5] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] Cefdinir is stable in the presence of some β-lactamase enzymes, which contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5]
Visualization of Synthesis and Logical Relationships
Synthesis Workflow of this compound
The following diagram illustrates the workflow for the synthesis of this compound from Cefdinir.
Caption: Synthesis of this compound from Cefdinir.
Logical Relationship of Cefdinir and this compound
The diagram below depicts the relationship between Cefdinir and its process-related impurity, this compound.
Caption: Cefdinir and its impurity, this compound.
Conclusion
This compound is a significant process-related impurity in the manufacturing of Cefdinir. A thorough understanding of its chemical structure, properties, and synthesis is essential for the development of robust analytical methods for its detection and quantification, as well as for the optimization of the Cefdinir synthesis process to minimize its formation. Further research into the potential biological activity and toxicological profile of this compound would be beneficial for a complete risk assessment. This guide provides a foundational resource for professionals working with Cefdinir, enabling better quality control and ensuring the safety and efficacy of the final drug product.
References
Formation of Δ²-Cefdinir from Cefdinir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation under certain conditions, leading to the formation of various related substances. One critical degradation pathway is the isomerization of the double bond within the dihydrothiazine ring, from the biologically active Δ³-position to the inactive Δ²-position. This technical guide provides a comprehensive overview of the mechanism, influencing factors, and analytical methodologies pertinent to the formation of Δ²-Cefdinir. The information presented is intended to support research, development, and quality control activities related to Cefdinir.
Introduction
Cefdinir is a broad-spectrum cephalosporin characterized by a cephem nucleus with a vinyl group at the 3-position and an aminothiazolyl acetamido side chain at the 7-position. The position of the double bond in the six-membered dihydrothiazine ring is crucial for its antibacterial activity. The therapeutically active form is the Δ³-isomer. However, under certain storage and physiological conditions, this double bond can migrate to the Δ²-position, yielding the biologically inactive Δ²-Cefdinir. Understanding the mechanism and kinetics of this isomerization is paramount for ensuring the stability, efficacy, and safety of Cefdinir formulations.
Chemical Structures
The chemical structures of Cefdinir (Δ³-isomer) and its corresponding Δ²-isomer are depicted below. The key difference lies in the position of the endocyclic double bond within the cephem ring system.
-
Cefdinir (Δ³-Isomer): [6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]
-
Δ²-Cefdinir: The isomeric form where the double bond is between C-2 and C-3 of the cephem nucleus.
Mechanism of Δ²-Cefdinir Formation
The isomerization of the Δ³-double bond in cephalosporins to the Δ²-position is a well-documented phenomenon that proceeds via a base-catalyzed mechanism. While specific kinetic studies for Cefdinir are not extensively published, the general mechanism for cephalosporins is applicable.
The proposed mechanism involves the following steps:
-
Proton Abstraction: A base abstracts a proton from the carbon atom at the C-2 position of the cephem ring.
-
Carbanion Formation: This proton abstraction results in the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion can be protonated at two different positions:
-
Protonation at C-2 regenerates the original Δ³-isomer.
-
Protonation at C-4 leads to the formation of the thermodynamically more stable, but biologically inactive, Δ²-isomer.
-
This isomerization is a reversible process, but the equilibrium often favors the Δ²-isomer, especially in the case of cephalosporin esters. For cephalosporin free acids like Cefdinir, the isomerization is generally slower but can be significant under basic conditions.
Factors Influencing Δ²-Cefdinir Formation
Several factors can influence the rate and extent of Δ²-Cefdinir formation:
-
pH: The isomerization is base-catalyzed, so an increase in pH will accelerate the rate of formation of the Δ²-isomer. Cefdinir has been shown to be highly labile to alkaline hydrolysis.[2]
-
Temperature: Elevated temperatures can provide the necessary activation energy for the isomerization to occur, thus increasing the reaction rate.
-
Presence of Catalysts: General bases in the formulation or environment can catalyze the reaction.
-
Esterification of the Carboxyl Group: While Cefdinir is a free acid, it is important to note that esterification of the C-4 carboxyl group in cephalosporins significantly increases the rate of Δ³ to Δ² isomerization.
Quantitative Data
| Stress Condition | Temperature | Duration | % Degradation of Cefdinir | Reference |
| 0.1 M HCl | 60°C | 6 hours | 20.14% | [2] |
| 0.1 M NaOH | 60°C | 1 hour | 48.83% | [2] |
| 30% H₂O₂ | 60°C | 6 hours | Significant degradation | [2] |
Note: The reported degradation percentages represent the overall loss of Cefdinir and are not specific to the formation of the Δ²-isomer. However, the significantly higher degradation in alkaline conditions is consistent with the base-catalyzed mechanism of Δ²-isomer formation.
Experimental Protocols
Forced Degradation Study (Alkaline Conditions)
This protocol is adapted from a published stability-indicating method for Cefdinir.[2]
Objective: To induce the formation of degradation products, including the Δ²-isomer, under alkaline stress.
Materials:
-
Cefdinir reference standard
-
Methanol, HPLC grade
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC grade water
-
Volumetric flasks
-
Pipettes
-
Reflux apparatus
Procedure:
-
Prepare a stock solution of Cefdinir in methanol (e.g., 1 mg/mL).
-
To a 100 mL round-bottom flask, add 10 mL of the Cefdinir stock solution, 10 mL of methanol, and 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for approximately one hour.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 by adding 0.1 M HCl.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
Analyze the stressed sample by a suitable analytical method (e.g., HPLC-UV).
Analytical Method for Separation and Quantification
A stability-indicating HPLC method is required to separate Cefdinir from its degradation products, including the Δ²-isomer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., pH 3.0 phosphate buffer), acetonitrile, and methanol. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 286 nm).[2]
-
Column Temperature: Ambient
Analysis:
-
Inject the prepared standard and stressed sample solutions into the HPLC system.
-
Identify the peaks corresponding to Cefdinir and its degradation products based on their retention times. The Δ²-isomer is expected to have a different retention time from the Δ³-isomer.
-
Quantify the amount of Δ²-Cefdinir formed relative to the initial amount of Cefdinir.
Visualization of Pathways and Workflows
Mechanism of Δ²-Cefdinir Formation
Caption: Base-catalyzed isomerization of Cefdinir to Δ²-Cefdinir.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for alkaline forced degradation of Cefdinir.
Conclusion
The formation of Δ²-Cefdinir is a critical degradation pathway for Cefdinir, leading to a loss of therapeutic activity. This isomerization is primarily driven by alkaline conditions, with temperature also playing a significant role. A thorough understanding of this mechanism is essential for the development of stable Cefdinir formulations and for the implementation of robust analytical methods for quality control. The experimental protocols and analytical approaches outlined in this guide provide a framework for researchers and drug development professionals to investigate and control the formation of this critical impurity. Further studies are warranted to determine the specific kinetics and equilibrium of the Δ³ to Δ² isomerization of Cefdinir to enable more precise predictions of its stability under various conditions.
References
Spectroscopic Profile of Δ²-Cefdinir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Δ²-Cefdinir, a known impurity of the third-generation cephalosporin antibiotic, Cefdinir. A thorough understanding of the spectroscopic characteristics of Δ²-Cefdinir is crucial for impurity profiling, quality control, and stability testing in the pharmaceutical industry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, along with the methodologies for their acquisition.
Introduction to Δ²-Cefdinir
Δ²-Cefdinir, systematically named (6R, 7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a process impurity and degradation product of Cefdinir.[1] Its structure features a double bond in the Δ² position of the dihydrothiazine ring, distinguishing it from the active pharmaceutical ingredient, Cefdinir, which has a Δ³ double bond. The presence and quantity of this impurity are critical quality attributes of Cefdinir drug substance and product.
Spectroscopic Data
Detailed spectroscopic data for Δ²-Cefdinir is essential for its unambiguous identification and quantification. While comprehensive datasets are often proprietary and provided with the purchase of reference standards from commercial suppliers, key spectroscopic characteristics have been reported in scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H and ¹³C NMR data are vital for confirming the identity of Δ²-Cefdinir.
Table 1: ¹H NMR Spectroscopic Data of Δ²-Cefdinir
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Typically provided with commercial reference standards | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data of Δ²-Cefdinir
| Chemical Shift (ppm) | Assignment |
| Data not publicly available | - |
| Typically provided with commercial reference standards | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Δ²-Cefdinir is expected to show characteristic absorption bands for its key functional moieties.
Table 3: IR Spectroscopic Data of Δ²-Cefdinir
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | Key functional groups include: β-lactam C=O, amide C=O, C=C, C-N, O-H, N-H |
| Typically provided with commercial reference standards | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of Δ²-Cefdinir.
Table 4: Mass Spectrometry Data of Δ²-Cefdinir
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | [M+H]⁺ | Molecular Ion |
| Specific fragmentation patterns are typically proprietary | - | - |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are general methodologies for the spectroscopic analysis of cephalosporin impurities like Δ²-Cefdinir.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the Δ²-Cefdinir reference standard are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to aid in complete structural assignment.
IR Spectroscopy
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation from other components.
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
Logical Workflow for Impurity Identification
The process of identifying and characterizing an unknown impurity, such as Δ²-Cefdinir, in a drug substance follows a logical progression of analytical techniques.
Caption: Workflow for the identification and characterization of Δ²-Cefdinir.
Signaling Pathway for Analytical Method Development
The development of a robust analytical method for routine monitoring of Δ²-Cefdinir involves several key stages to ensure the method is accurate, precise, and reliable.
Caption: Key stages in the development of an analytical method for Δ²-Cefdinir.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cefdinir Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a variety of bacterial infections. As with many complex organic molecules, the spatial arrangement of atoms can lead to the existence of isomers, which, despite having the same chemical formula, may exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of the geometric isomers of Cefdinir, primarily focusing on the therapeutically active Z-isomer and its corresponding E-isomer. Understanding the nuanced differences between these isomers is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety.
The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the isomers' properties, the experimental methods used for their characterization, and their implications in a pharmaceutical context.
Core Physical and Chemical Properties
Cefdinir possesses a vinyl group at the 3-position and a 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido group at the 7-position of the 7-aminocephalosporanic acid nucleus. The geometric isomerism arises from the orientation of the substituents around the C=N double bond of the oxime moiety. The biologically active and commercially available form is the syn-isomer, designated as the Z-isomer. The anti-isomer, or E-isomer, is typically considered an impurity.
While extensive data is available for the commercial form of Cefdinir (the Z-isomer), specific quantitative data for the purified E-isomer is less common in publicly available literature. The following tables summarize the known quantitative data.
Table 1: General Physicochemical Properties of Cefdinir (Z-isomer)
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ |
| Molecular Weight | 395.42 g/mol |
| Melting Point | >170 °C (decomposes) |
| pKa | pKa₁ ≈ 1.8 (carboxylic acid), pKa₂ ≈ 3.1 (aminothiazole ring), pKa₃ ≈ 11.2 (oxime) |
| Solubility | Sparingly soluble in water. Solubility is pH-dependent. |
Table 2: Comparative Properties of Cefdinir Z and E Isomers
| Property | Z-isomer (syn) | E-isomer (anti) |
| Antibacterial Activity | High | Significantly lower (reported to be 2-32 times less active against gram-negative bacteria) |
| Appearance | White to light yellow crystalline powder | Data not readily available |
| Solubility | pH-dependent; sparingly soluble in acidic conditions, more soluble at higher pH | Data not readily available, but expected to have different solubility profile |
| Stability | More stable form | Can be formed from the Z-isomer under acidic conditions or upon exposure to light[1] |
Experimental Protocols
Accurate characterization of Cefdinir and its isomers relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
HPLC is the primary method for separating and quantifying the Z and E isomers of Cefdinir.
Workflow for HPLC Analysis of Cefdinir Isomers
Caption: Workflow for the separation and quantification of Cefdinir isomers using HPLC.
Detailed HPLC Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of 50 mM ammonium acetate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol in a ratio of 80:20 (v/v) has been reported.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 285 nm is commonly employed.[2]
-
Sample Preparation: A stock solution of Cefdinir is prepared by dissolving the sample in a suitable solvent, such as the mobile phase or methanol, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.[2]
-
Quantification: The amount of each isomer is determined by comparing the peak area in the sample chromatogram to the peak area of a corresponding reference standard of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the Z and E isomers of Cefdinir.
Logical Flow for NMR-based Isomer Identification
Caption: Logical workflow for identifying Cefdinir isomers using NMR spectroscopy.
Detailed NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: The purified isomer is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Key Differentiating Signals:
-
¹H NMR: The chemical shift of the proton on the aminothiazole ring is a key indicator. In the E-isomer, this proton is deshielded and appears at a downfield chemical shift (around δ 7.2-7.6 ppm) compared to the Z-isomer (around δ 6.7-6.9 ppm). This is attributed to a hydrogen bonding interaction between this proton and the oxime oxygen in the E configuration.[1]
-
¹³C NMR: The carbon of the C=N oxime bond and the carbons of the aminothiazole ring also exhibit different chemical shifts between the two isomers.
-
Solid-State Characterization
Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the solid-state properties of Cefdinir and its isomers, including crystallinity and thermal behavior.
Experimental Workflow for Solid-State Characterization
Caption: Experimental workflow for the solid-state characterization of Cefdinir isomers.
Detailed Methodologies:
-
X-ray Powder Diffraction (XRPD): The sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, while amorphous materials show a broad halo. This technique can differentiate between crystalline and amorphous forms of each isomer and identify different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. The resulting thermogram can reveal thermal events such as melting, decomposition, and glass transitions, providing information on the melting point and thermal stability of each isomer.
Signaling Pathways and Mechanism of Action
Cefdinir, as a cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is common to all β-lactam antibiotics and is not expected to differ fundamentally between the Z and E isomers at the molecular target level. However, the difference in antibacterial activity strongly suggests a disparity in their ability to interact with the target enzymes, the penicillin-binding proteins (PBPs).
Simplified Mechanism of Action Pathway
Caption: Simplified pathway of Cefdinir's mechanism of action.
The superior activity of the Z-isomer is likely due to its specific three-dimensional conformation, which allows for a more favorable binding interaction with the active site of the bacterial PBPs. The different spatial arrangement of the substituents in the E-isomer likely hinders its ability to bind effectively to these enzymes, leading to its reduced antibacterial potency.
Conclusion
The distinction between the Z and E isomers of Cefdinir is of critical importance in the pharmaceutical industry. The Z-isomer is the therapeutically effective entity, while the E-isomer is an impurity with significantly diminished antibacterial activity. This guide has provided a detailed overview of the known physical and chemical properties of these isomers, with a focus on quantitative data and the experimental protocols used for their characterization. The provided workflows and diagrams offer a clear visual representation of the analytical processes involved. For researchers and professionals in drug development, a thorough understanding and robust analytical control of the isomeric content of Cefdinir are essential for ensuring the quality, safety, and efficacy of this important antibiotic. Further research to fully characterize the physicochemical properties of the purified E-isomer would be beneficial for a more complete understanding of its behavior and for the development of even more refined analytical methods.
References
Δ2-Cefdinir CAS number and molecular formula
An In-depth Technical Guide to Δ2-Cefdinir
This technical guide provides a comprehensive overview of this compound, an isomer and known impurity of the third-generation cephalosporin antibiotic, Cefdinir. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and formation.
Introduction
Cefdinir is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death[1][2]. During the synthesis and storage of Cefdinir, various related substances, including isomers, can be formed. One such critical isomer is this compound, also referred to as the ceph-2-em isomer. The presence and quantity of this impurity are crucial quality attributes of the active pharmaceutical ingredient (API).
Chemical and Physical Data
This compound shares the same molecular formula and weight as Cefdinir but differs in the position of the double bond within the cephem nucleus. This structural difference can impact its biological activity and stability profile.
| Parameter | Value | Reference |
| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | Inferred from Cefdinir IUPAC name |
| Synonyms | CEFDINIR DELTA-2 IMPURITY, Cefdinir ceph-2-em isomer | [3][4] |
| CAS Number | 934986-49-9 | [3][5] |
| Molecular Formula | C14H13N5O5S2 | [3][6] |
| Molecular Weight | 395.41 g/mol | [3][6] |
Experimental Protocols
Synthesis and Formation
The synthesis of Cefdinir typically involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with an activated form of the aminothiazolyl side chain[7][8][9]. The Δ2-isomer is a common process-related impurity and degradation product in cephalosporin chemistry. Isomerization of the double bond from the Δ3 to the Δ2 position can occur under certain reaction conditions or during storage.
A general synthetic scheme leading to Cefdinir is presented below. The formation of the Δ2-isomer is a potential side reaction.
Analytical Method for Impurity Profiling
The United States Pharmacopeia (USP) provides a standardized method for the analysis of Cefdinir and its organic impurities, including the Δ2-isomer[10]. This method utilizes reverse-phase high-performance liquid chromatography (HPLC).
Chromatographic Conditions:
| Parameter | Description |
| Column | C18; 4.6-mm x 15-cm; 5-µm packing |
| Mobile Phase | Gradient system of a buffer solution, acetonitrile, and methanol |
| Buffer Solution (Solution C) | 0.1% Tetramethylammonium hydroxide, pH adjusted to 5.5 with phosphoric acid |
| Detector | UV at 254 nm |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Injection Volume | Typically 10 - 20 µL |
Sample Preparation: A solution of the Cefdinir sample is prepared in the buffer solution at a specified concentration (e.g., 1.5 mg/mL)[10].
System Suitability: The method includes system suitability tests to ensure the performance of the chromatographic system, including resolution between Cefdinir and its known impurities.
The following workflow outlines the process for the analysis of this compound as an impurity.
Mechanism of Action
As a cephalosporin, the antibacterial activity of this compound, though potentially different in potency from the Δ3 isomer, is expected to follow the same mechanism of action. This involves the inhibition of bacterial cell wall synthesis.
The key steps in this pathway are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis[2].
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Weakening and Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death[2].
Conclusion
This compound is a significant isomer of Cefdinir, monitored as a critical quality attribute in the pharmaceutical industry. Understanding its formation, along with robust analytical methods for its detection and quantification, is essential for ensuring the safety and efficacy of Cefdinir products. This guide provides foundational technical information to support research and development activities related to this compound.
References
- 1. Cefdinir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cefdinir? [synapse.patsnap.com]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. Cefdinir 3-Isomer Sodium Salt | Axios Research [axios-research.com]
- 6. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101974020A - Method for synthesizing cefdinir - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
A Comparative Analysis of the Biological Activity of Cefdinir and its Δ²-Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activity of the third-generation cephalosporin antibiotic, Cefdinir, and its Δ²-isomer. While extensive data is available for the clinically utilized Δ³-isomer (Cefdinir), information on the biological activity of the Δ²-isomer is primarily derived from structure-activity relationship (SAR) studies of the cephalosporin class. These studies consistently indicate that the migration of the double bond from the Δ³ to the Δ² position in the dihydrothiazine ring leads to a significant reduction or complete loss of antibacterial efficacy. This guide summarizes the available quantitative data for Cefdinir, outlines the experimental protocols for assessing biological activity, and visually represents key concepts through diagrams.
Introduction
Cefdinir is a widely prescribed oral third-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to its specific chemical structure, particularly the presence of a β-lactam ring and a Δ³ double bond within the dihydrothiazine ring. The Δ²-isomer of Cefdinir (Δ²-Cefdinir) is a potential impurity or degradation product. Understanding the biological activity of this isomer is crucial for quality control, formulation development, and a deeper comprehension of the structure-activity relationships within the cephalosporin class of antibiotics.
Mechanism of Action
The primary mechanism of action for Cefdinir, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, bacterial cell lysis. The location of the double bond in the dihydrothiazine ring is critical for maintaining the structural integrity of the β-lactam ring, which is necessary for effective PBP binding. Isomerization to the Δ² position is believed to alter the conformation of the molecule, reducing its affinity for PBPs and thereby diminishing its antibacterial effect.[1]
Comparative Biological Activity
Studies on various cephalosporins have demonstrated that the migration of the double bond from the Δ³ to the Δ² position results in a significant loss of antibacterial activity.[1][5] This phenomenon is described as "biological inactivation."[1] Research on the related compounds loracarbef and cephalexin showed that their Δ²-isomers exhibited reduced cellular uptake compared to the parent Δ³-isomers.[6] Therefore, it is strongly predicted that Δ²-Cefdinir would be substantially less active than Cefdinir against clinically relevant bacteria.
Quantitative Data: Cefdinir Antibacterial Spectrum
The following tables summarize the in vitro activity of Cefdinir against a range of common pathogens.
Table 1: In Vitro Activity of Cefdinir against Gram-Positive Aerobes
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.03 - 0.5 | 0.5 - 1 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.03 - 0.12 | 0.12 - 0.25 |
| Streptococcus pyogenes | ≤0.03 | ≤0.03 - 0.12 |
Data compiled from multiple sources.[7][8]
Table 2: In Vitro Activity of Cefdinir against Gram-Negative Aerobes
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 - 0.06 | ≤0.03 - 0.12 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 - 0.12 | 0.06 - 0.25 |
| Moraxella catarrhalis (β-lactamase negative) | ≤0.03 - 0.06 | ≤0.03 - 0.12 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.03 - 0.06 | 0.06 - 0.12 |
| Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.25 | 1 |
Data compiled from multiple sources.[7][8]
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Experimental Protocols for Determining Biological Activity
The antibacterial activity of cephalosporins is primarily determined through in vitro susceptibility testing. The following are standard methodologies:
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Cefdinir or Δ²-Cefdinir) is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This is another method for determining the MIC.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of susceptibility.
-
Inoculation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton Agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Reading Results: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent (Susceptible, Intermediate, or Resistant).
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Cefdinir's mechanism of action targeting bacterial cell wall synthesis.
Experimental Workflow: MIC Determination (Broth Microdilution)
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Structure-Activity of Cephalosporin Isomers
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity evaluations of cefdinir (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Evaluation of Δ2-Cefdinir's Antibacterial Spectrum: A Data-Driven Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific data was found pertaining to the in vitro antibacterial spectrum of Δ2-Cefdinir. Research on the degradation of Cefdinir confirms the formation of various isomers and degradation products, but the antimicrobial activity of the Δ2-isomer has not been specifically reported.[1][2][3][4] This guide, therefore, focuses on the well-established antibacterial profile of Cefdinir, providing a framework and methodologies that would be applicable for the evaluation of this compound should it become a subject of investigation.
Introduction to Cefdinir and its Isomers
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][6][7] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][8] The stability of Cefdinir is a critical factor, as degradation can lead to the formation of various related substances, including potential isomers like a Δ2-cephem variant. The Δ3-cephem structure is characteristic of active cephalosporins, while the Δ2-cephem is often considered a biologically less active or inactive isomer. However, without experimental data, the precise antibacterial activity of this compound remains unknown.
In Vitro Antibacterial Spectrum of Cefdinir
Cefdinir demonstrates potent activity against a wide range of common pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for Cefdinir against various bacterial species, compiled from multiple studies.
Table 1: In Vitro Activity of Cefdinir against Gram-Positive Aerobes
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Streptococcus pyogenes (Group A Strep) | ≤0.06 | ≤0.06 |
| Streptococcus agalactiae (Group B Strep) | ≤0.06 | 0.12 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of Cefdinir against Gram-Negative Aerobes
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae (β-lactamase negative) | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Haemophilus influenzae (β-lactamase positive) | 0.25 - 0.5 | 0.5 - 1 |
| Moraxella catarrhalis (β-lactamase negative) | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.25 | 0.5 |
| Proteus mirabilis | 0.12 | 0.25 |
Data compiled from multiple sources.
Experimental Protocols for In Vitro Antibacterial Spectrum Evaluation
To evaluate the antibacterial spectrum of a compound like this compound, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.
a) Broth Microdilution Method:
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate culture.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the inoculum suspension with sterile broth to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
b) Agar Dilution Method:
-
Preparation of Agar Plates:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent.
-
Include a control plate with no antimicrobial agent.
-
-
Preparation of Inoculum:
-
Prepare the inoculum as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL, containing 10⁴ CFU per spot).
-
Allow the inocula to dry and then incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, disregarding a single colony or a faint haze.
-
Visualizations
Mechanism of Action of Cefdinir
Caption: Cefdinir inhibits bacterial cell wall synthesis by binding to PBPs.
Experimental Workflow for In Vitro Antibacterial Susceptibility Testing
Caption: Standard workflow for determining Minimum Inhibitory Concentrations.
Conclusion
While the antibacterial spectrum of this compound remains uncharacterized in the available literature, the established profile of Cefdinir provides a valuable benchmark. The methodologies outlined in this guide offer a robust framework for the in vitro evaluation of novel or related cephalosporin compounds. Future research is warranted to isolate and characterize this compound and to determine its biological activity, which would provide a more complete understanding of Cefdinir's degradation profile and its potential clinical implications.
References
- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial properties of FK 027, a new orally active cephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Degradation Pathways of Cefdinir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the stability of Cefdinir under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the primary degradation routes, the structures of known degradation products, and the experimental protocols used to study these transformations.
Core Degradation Pathways of Cefdinir
Cefdinir is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions. The primary degradation mechanisms involve the opening of the β-lactam ring and various isomerization reactions.
Hydrolytic degradation is the most extensively studied pathway. In aqueous solutions, Cefdinir degrades via two major routes: β-lactam ring-opening and pH-dependent isomerizations.[1] These isomerizations include lactonization, epimerization at C-6 or C-7, and syn-anti isomerization of the N-oxime function.[1] Studies by Okamoto et al. (1996) identified seven major degradation products under acidic (pH 1), neutral (pH 6), and basic (pH 9) conditions.[1]
A significant degradation pathway, particularly in acidic to neutral solutions, involves the hydrolysis of the β-lactam ring to form γ-lactones.[2] This process can result in a mixture of four diastereoisomers.[2]
Data Presentation: Quantitative Analysis of Cefdinir Degradation
The following table summarizes the quantitative data on Cefdinir degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl, reflux at 60°C | 6 hours | 15.2% | Hamrapurkar et al., 2011 |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 60°C | 6 hours | 48.8% | Hamrapurkar et al., 2011 |
| Oxidative Degradation | 30% H₂O₂, reflux at 60°C | 6 hours | 10.5% | Hamrapurkar et al., 2011 |
| Thermal Degradation | Solid state, 80°C | 48 hours | 8.7% | Hamrapurkar et al., 2011 |
| Photolytic Degradation | Solid state, exposure to UV light | - | - | Data not available |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Cefdinir are essential for reproducible stability-indicating assays.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common analytical technique for separating and quantifying Cefdinir and its degradation products is reverse-phase HPLC.
-
Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).
-
Flow Rate: 1 mL/min
-
Detection: UV detection at 285 nm
-
Temperature: Ambient
Forced Degradation (Stress Testing) Protocols
The following protocols are based on the work of Hamrapurkar et al. (2011) to induce degradation of Cefdinir.
-
Prepare a stock solution of Cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 by adding 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Prepare a stock solution of Cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 by adding 0.1 M HCl.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Prepare a stock solution of Cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of 30% hydrogen peroxide (H₂O₂).
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Place approximately 50 mg of solid Cefdinir in a suitable container.
-
Store at 80°C for 48 hours.
-
After the exposure period, dissolve the sample in methanol and dilute with the mobile phase to a final concentration suitable for HPLC analysis.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows for Cefdinir.
Caption: Overview of Cefdinir degradation under various stress conditions.
References
- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Quantification of Δ²-Cefdinir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation, leading to the formation of various impurities that can affect its safety and efficacy. One such critical impurity is the Δ²-isomer of Cefdinir (Δ²-Cefdinir). A robust and reliable analytical method is crucial for the accurate quantification of Δ²-Cefdinir in bulk drug substances and pharmaceutical formulations. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of Δ²-Cefdinir from the parent Cefdinir compound.
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) to separate Cefdinir from its impurities, including Δ²-Cefdinir, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated compounds are then detected and quantified using a UV-Vis detector at a specified wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Chemicals and Reagents:
-
Cefdinir reference standard
-
Δ²-Cefdinir reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
-
Volumetric glassware and other laboratory equipment.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefdinir reference standard in a diluent (e.g., a mixture of methanol and acetonitrile 4:1 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.05 - 15.00 µg/mL).[1]
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Cefdinir bulk drug sample in the diluent to obtain a solution with a concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Capsules): For the analysis of cefdinir in capsules, weigh the contents of not less than 20 capsules to determine the average weight.[2] Then, take a quantity of the powder equivalent to a specific amount of cefdinir and dissolve it in the diluent.[2] Further dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Cefdinir and Δ²-Cefdinir:
| Parameter | Condition |
| Column | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 286 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative data for the HPLC method validation should be summarized as follows. The values presented below are representative and should be established for each specific laboratory and application.
| Parameter | Result |
| Linearity Range | 0.05 - 15.00 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time of Cefdinir | Approximately 6.5 min |
| Relative Retention Time of Δ²-Cefdinir | Varies depending on the exact conditions, but should be well-resolved from the Cefdinir peak. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Δ²-Cefdinir.
Logical Relationship: Cefdinir Degradation
Caption: Simplified degradation pathway of Cefdinir.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: A Stability-Indicating HPLC Method for Cefdinir and Its Impurities
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] Its chemical stability is a critical attribute that ensures the safety and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefdinir in the presence of its impurities and degradation products. The method is developed and validated based on the International Conference on Harmonization (ICH) guidelines.
Chemical Name: [6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] Molecular Formula: C₁₄H₁₃N₅O₅S₂[3] Molecular Weight: 395.4 g/mol [3]
Principle
The method utilizes reversed-phase HPLC with UV detection to separate Cefdinir from its potential impurities and degradation products. The chromatographic conditions are optimized to achieve adequate resolution between the main peak and all other peaks generated during forced degradation studies. The method's stability-indicating power is demonstrated by its ability to resolve the analyte from degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Materials and Reagents
-
Cefdinir Reference Standard: USP or equivalent grade
-
Cefdinir Impurities: Cefdinir S-oxide, Cefdinir lactone ring-opened isomers, (E)-Cefdinir, etc. (if available)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
Orthophosphoric Acid: AR grade
-
Sodium Hydroxide: AR grade
-
Hydrochloric Acid: AR grade
-
Hydrogen Peroxide (30%): AR grade
Instrumentation and Chromatographic Conditions
A summary of the required instrumentation and optimized chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and PDA/UV detector |
| Column | Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (65:25:10, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 286 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of Cefdinir reference standard into a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Mix thoroughly. This is the stock solution.
-
Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL.
Sample Solution (for drug product analysis):
-
For capsules, empty and weigh the contents of not fewer than 20 capsules to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Cefdinir into a 100 mL volumetric flask.
-
For suspensions, accurately transfer a volume of the suspension equivalent to 10 mg of Cefdinir into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1]
Acid Hydrolysis:
-
To 1 mL of the Cefdinir stock solution (1000 µg/mL), add 1 mL of 1.0 N HCl.
-
Keep the solution at 60°C for 60 minutes.
-
Cool the solution and neutralize it with 1.0 N NaOH.
-
Dilute to 10 mL with the mobile phase.
Alkaline Hydrolysis:
-
To 1 mL of the Cefdinir stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 60 minutes.[1]
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute to 10 mL with the mobile phase. Cefdinir is highly labile to alkaline hydrolysis.[1]
Oxidative Degradation:
-
To 1 mL of the Cefdinir stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at 60°C for 60 minutes.[1]
-
Cool the solution and dilute to 10 mL with the mobile phase.
Thermal Degradation:
-
Keep the Cefdinir stock solution in a hot air oven at 60°C for 60 minutes.[1]
-
Cool the solution and dilute appropriately with the mobile phase.
Photolytic Degradation:
-
Expose the Cefdinir stock solution to UV light (254 nm) for 24 hours.[1]
-
Dilute the solution appropriately with the mobile phase.
Data Presentation
The following tables summarize the expected quantitative data from the method validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
| Resolution (between Cefdinir and closest impurity) | ≥ 1.5 | > 2.0 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Cefdinir | Number of Degradation Peaks | Resolution (Cefdinir and major degradant) |
| Acid Hydrolysis (1.0 N HCl, 60°C, 60 min) | ~15-25% | 2-3 | > 2.0 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 60 min) | ~40-50%[1] | 3-4 | > 2.5 |
| Oxidative Degradation (3% H₂O₂, 60°C, 60 min) | ~30-40%[1] | 2 | > 3.0 |
| Thermal Degradation (60°C, 60 min) | ~15-25%[1] | 1-2 | > 2.0 |
| Photolytic Degradation (UV light, 24 h) | ~5-15%[1] | 1 | > 2.0 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 0.05 - 15.00[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) (µg/mL) | ~0.06 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.18 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the development of this stability-indicating HPLC method.
Caption: Experimental workflow for method development and validation.
Caption: Logical relationship of the stability-indicating assay.
Conclusion
The developed and validated HPLC method is simple, precise, accurate, and stability-indicating for the determination of Cefdinir in the presence of its impurities and degradation products. The method can be effectively used for routine quality control analysis of Cefdinir in bulk drug and pharmaceutical dosage forms, as well as for stability studies.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Application Note: Identification of Cefdinir Degradation Products Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of Cefdinir degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document outlines the forced degradation procedures, the LC-MS/MS analytical method, and data analysis strategies to identify the resulting degradants.
Introduction
Cefdinir is a broad-spectrum, semi-synthetic cephalosporin antibiotic used to treat a variety of bacterial infections. Like other β-lactam antibiotics, Cefdinir can degrade when exposed to stress conditions such as acid, base, oxidation, heat, and light. These degradation products can be inactive, less effective, or potentially toxic. Therefore, it is a regulatory requirement to identify and characterize the degradation products of active pharmaceutical ingredients (APIs) to ensure the stability and safety of the final drug product.
LC-MS/MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and structural elucidation of impurities and degradation products. This application note details a stability-indicating LC-MS/MS method for the analysis of Cefdinir and its degradation products.
Experimental Protocols
Materials and Reagents
-
Cefdinir reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer).
-
Electrospray ionization (ESI) source.
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products of Cefdinir.
3.1. Acid Hydrolysis
-
Prepare a stock solution of Cefdinir in methanol (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for 6 hours.[1]
-
Cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for LC-MS/MS analysis.[1]
3.2. Base Hydrolysis
-
To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for 6 hours.[1]
-
Cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.[1]
3.3. Oxidative Degradation
-
To 10 mL of the Cefdinir stock solution (1 mg/mL), add 10 mL of 30% H₂O₂.
-
Reflux the mixture at 60°C for 6 hours.
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
3.4. Thermal Degradation
-
Expose the solid Cefdinir powder to a temperature of 105°C in a hot air oven for a specified duration.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of approximately 100 µg/mL.
3.5. Photolytic Degradation
-
Expose the solid Cefdinir powder to UV light at 254 nm for a specified duration.
-
Dissolve the UV-treated sample in the mobile phase to a final concentration of approximately 100 µg/mL.
LC-MS/MS Method
4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient can be optimized. A typical starting point is 95% A, ramping to 95% B over 20 minutes, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
4.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan for precursor ions and product ion scan for fragmentation analysis. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Collision Energy | Ramped collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation spectra for structural elucidation. |
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Cefdinir.
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 20.14%[1] | DP-1 (m/z 397), DP-2 (m/z 353) |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 48.83%[1] | DP-3 (m/z 414), DP-4 (m/z 285) |
| Oxidative (30% H₂O₂, 60°C) | 31.20%[1] | DP-5 (m/z 412), DP-6 (m/z 428) |
| Thermal (105°C) | Degradation observed | To be determined |
| Photolytic (UV 254 nm) | Degradation observed | To be determined |
Note: The m/z values for degradation products are hypothetical and should be confirmed by experimental data. The percentage of degradation can vary based on the exact experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of Cefdinir degradation products.
Proposed Degradation Pathway of Cefdinir
Caption: Proposed major degradation pathways for Cefdinir.
Conclusion
The LC-MS/MS method described in this application note is a robust and reliable approach for the identification and characterization of Cefdinir degradation products. By employing forced degradation studies, researchers can generate and subsequently identify potential degradants that may form during the manufacturing process or upon storage. This information is critical for the development of stable pharmaceutical formulations and for ensuring compliance with regulatory standards. The provided protocols and diagrams serve as a comprehensive guide for scientists and professionals involved in the research and development of Cefdinir-based drug products.
References
Application Note: Forced Degradation of Cefdinir to Generate the Δ²-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic widely used to treat a variety of bacterial infections. As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring its safety, efficacy, and quality. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
One of the known degradation pathways for cephalosporins involves the isomerization of the double bond within the dihydrothiazine ring, from the therapeutically active Δ³-isomer to the inactive Δ²-isomer. This application note provides a detailed protocol for conducting forced degradation studies on Cefdinir with the specific aim of generating and quantifying the Δ²-Cefdinir isomer. The methodologies described herein are essential for researchers involved in stability testing, impurity profiling, and formulation development of Cefdinir.
Chemical Transformation Pathway
The isomerization of Cefdinir from its native Δ³ form to the Δ² form is a key degradation pathway that can be induced under specific stress conditions, particularly alterations in pH. This transformation involves the migration of the double bond within the cephalosporin nucleus, leading to a loss of antibacterial activity.
Caption: Chemical transformation of Cefdinir to its Δ²-isomer.
Experimental Workflow
The following diagram outlines the general workflow for the forced degradation study of Cefdinir to generate and quantify the Δ²-isomer.
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
Materials and Reagents
-
Cefdinir Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium Acetate, HPLC grade
-
Phosphoric Acid, AR grade
-
Deionized Water
Preparation of Cefdinir Stock Solution
Accurately weigh and dissolve an appropriate amount of Cefdinir reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
Forced Degradation Procedures
For each condition, a control sample (Cefdinir stock solution in the same solvent without the stressor) should be prepared and analyzed alongside the stressed samples.
4.3.1. Acid-Induced Degradation
-
To 5 mL of the Cefdinir stock solution (1 mg/mL), add 5 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.3.2. Base-Induced Degradation
-
To 5 mL of the Cefdinir stock solution (1 mg/mL), add 5 mL of 0.1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for 2 hours.[1]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.3.3. Oxidative Degradation
-
To 5 mL of the Cefdinir stock solution (1 mg/mL), add 5 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.3.4. Thermal Degradation
-
Transfer a known amount of Cefdinir solid powder into a glass vial.
-
Place the vial in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.3.5. Photolytic Degradation
-
Expose the Cefdinir stock solution (1 mg/mL) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter.
-
Dilute the exposed solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for the separation and quantification of Cefdinir from its degradation products, including the Δ²-isomer.
HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM Ammonium Acetate (pH 3.0 adjusted with phosphoric acid) and Methanol (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
System Suitability
The system suitability should be evaluated by injecting a standard solution of Cefdinir and ensuring that the theoretical plates, tailing factor, and reproducibility of injections meet the acceptance criteria as per regulatory guidelines.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison between the different stress conditions.
| Stress Condition | Treatment | % Cefdinir Degraded | % Δ²-Cefdinir Formed | Total Degradants (%) |
| Acidic | 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| Basic | 0.1 M NaOH, 60°C, 2h | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal | 80°C, 48h (Solid) | Data | Data | Data |
| Photolytic | UV/Vis Light | Data | Data | Data |
Note: The percentage of degradation and formation of Δ²-Cefdinir should be calculated based on the peak areas from the HPLC analysis, relative to the initial concentration of Cefdinir.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on Cefdinir to specifically investigate the formation of the Δ²-Cefdinir isomer. The detailed protocols for various stress conditions and the validated HPLC method will enable researchers to effectively assess the stability of Cefdinir and identify its critical degradation pathways. This information is invaluable for the development of robust formulations and for ensuring the quality and safety of Cefdinir-containing pharmaceutical products.
References
Application Notes and Protocols for the Use of Δ2-Cefdinir as a Reference Standard in Pharmaceutical Analysis
Topic: Using Δ2-Cefdinir as a Reference Standard in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic widely used in the treatment of various bacterial infections. As with all pharmaceutical products, ensuring the purity and potency of the final drug product is of paramount importance. The manufacturing process and storage of Cefdinir can lead to the formation of related substances, including isomers and degradation products. One such critical impurity is the Δ2-isomer of Cefdinir (this compound). The migration of the double bond in the cephem nucleus from the 3-position to the 2-position results in the formation of this isomer, which is therapeutically inactive and must be controlled within strict limits as defined by regulatory bodies.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in the pharmaceutical analysis of Cefdinir. The availability of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Cefdinir drug substances and drug products.
Understanding the Importance of this compound
The core structure of Cefdinir contains a Δ3-cephem nucleus, which is crucial for its antibacterial activity. Under certain conditions, such as exposure to acidic or basic environments, or even during storage, this double bond can migrate to the 2-position, forming the Δ2-isomer. This isomerization process is a common degradation pathway for many cephalosporins.
The logical relationship between Cefdinir and its Δ2-isomer is depicted in the following diagram:
The presence of this compound in the final product not only reduces the overall potency of the drug but also introduces an unwanted substance. Therefore, regulatory agencies like the United States Pharmacopeia (USP) have stringent limits on the levels of such impurities.
Quantitative Data Summary
The following table summarizes the typical limits for related substances in Cefdinir as per pharmacopeial guidelines. It is important to note that specific limits may vary depending on the pharmacopeia and the specific product.
| Impurity Name | Typical Reporting Threshold (%) | Typical Identification Threshold (%) | Typical Qualification Threshold (%) |
| This compound | 0.05 | 0.10 | 0.15 |
| Other specified impurities | 0.05 | 0.10 | 0.15 |
| Unspecified impurities | 0.05 | 0.10 | - |
| Total impurities | - | - | 1.0 |
Experimental Protocols
The accurate quantification of this compound requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Materials and Reagents
-
Cefdinir Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH2PO4)
-
Dibasic Sodium Phosphate (Na2HPO4)
-
Phosphoric Acid (85%)
-
Water (HPLC grade)
Chromatographic Conditions
A typical HPLC method for the separation of Cefdinir and its related substances is provided below. Method optimization and validation are essential for implementation in a specific laboratory.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
4.3.1. Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a dilute solution of potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.
4.3.2. Standard Stock Solution (Cefdinir): Accurately weigh about 25 mg of Cefdinir Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v). This gives a stock solution of approximately 1000 µg/mL.
4.3.3. Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v). This gives a stock solution of approximately 100 µg/mL.
4.3.4. System Suitability Solution: Prepare a solution containing approximately 20 µg/mL of Cefdinir and 2 µg/mL of this compound in the diluent (Mobile Phase A:Mobile Phase B, 95:5 v/v). This solution is used to verify the resolution and performance of the chromatographic system.
4.3.5. Sample Solution: Accurately weigh a quantity of the Cefdinir drug substance or powdered drug product equivalent to about 25 mg of Cefdinir into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the workflow for the analysis of this compound in a Cefdinir sample.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria when the System Suitability Solution is injected:
-
Resolution: The resolution between the Cefdinir peak and the this compound peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Cefdinir peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Cefdinir standard solution should be not more than 2.0%.
Calculation
The percentage of this compound in the Cefdinir sample can be calculated using the following formula:
% this compound = (AreaΔ2-Sample / AreaΔ2-Std) x (ConcΔ2-Std / ConcSample) x 100
Where:
-
AreaΔ2-Sample = Peak area of this compound in the sample chromatogram
-
AreaΔ2-Std = Peak area of this compound in the standard chromatogram
-
ConcΔ2-Std = Concentration of this compound in the standard solution (µg/mL)
-
ConcSample = Concentration of Cefdinir in the sample solution (µg/mL)
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Cefdinir active pharmaceutical ingredients and finished products. The HPLC method outlined in these application notes provides a robust framework for the separation and quantification of this critical impurity. Adherence to these protocols, along with proper method validation, will ensure that Cefdinir products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient safety.
Application Notes and Protocols for the Laboratory Synthesis of Δ²-Cefdinir
These application notes provide a detailed protocol for the synthesis of Δ²-Cefdinir, an isomer and potential impurity of the third-generation cephalosporin antibiotic, Cefdinir. The following sections are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the laboratory-scale preparation and purification of this compound.
Introduction
Δ²-Cefdinir is a double-bond isomer of Cefdinir, where the double bond in the dihydrothiazine ring is shifted from the Δ³ to the Δ² position. The presence of this and other related substances in the bulk drug is a critical quality attribute that needs to be monitored and controlled. Therefore, the ability to synthesize and isolate pure Δ²-Cefdinir is essential for analytical standard preparation, impurity profiling, and further pharmacological or toxicological studies. The protocol described herein is based on the isomerization of Cefdinir using a triethylamine-mediated approach.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Δ²-Cefdinir from Cefdinir, as reported in the cited literature.[1]
| Parameter | Value | Notes |
| Starting Material | Silylated Cefdinir (1) | Prepared from Cefdinir |
| Reagent | Triethylamine | Base catalyst for isomerization |
| Solvent | Methylene Chloride | Reaction medium |
| Reaction Temperature | 25-30°C | Ambient temperature |
| Reaction Time | 24 hours | For completion of the isomerization |
| Intermediate Conversion | 60% | Formation of Δ²-Cefdinir before purification |
| Final Yield | 48% | After acid-base treatment purification |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | For monitoring reaction progress |
Experimental Protocol
This protocol details the methodology for the synthesis of Δ²-Cefdinir from Cefdinir.
Materials and Reagents:
-
Cefdinir (1)
-
Methylene Chloride (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Water (H₂O)
-
Sulfuric Acid (10% w/w aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
pH meter or pH indicator strips
-
Standard laboratory glassware
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Silylation of Cefdinir:
-
Note: The starting material in the reference is silylated Cefdinir. While the specific silylation protocol is not detailed in the provided text for this particular synthesis, it is a common protection step for the carboxylic acid group. A general procedure would involve reacting Cefdinir with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMCS) in an aprotic solvent.
-
-
Isomerization Reaction:
-
Dissolve the silylated Cefdinir in methylene chloride in a round-bottom flask.
-
Cool the resulting solution to 2-5°C using an ice bath.
-
Add triethylamine (0.0557 mol per mole of Cefdinir) dropwise to the solution over 30 minutes while maintaining the temperature at 2-5°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours at 25-30°C.[1]
-
-
Work-up and Extraction:
-
Purification by Acid-Base Treatment:
-
Cool the aqueous layer to 2-5°C.[1]
-
Adjust the pH of the aqueous solution to 3.0 by the slow addition of a 10% w/w sulfuric acid solution.[1]
-
The product, Δ²-Cefdinir, will precipitate out of the solution upon acidification.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold water and dry under vacuum to obtain pure Δ²-Cefdinir.
-
-
Analysis:
-
The progress of the reaction and the purity of the final product should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Visualizations
Chemical Synthesis Pathway:
The following diagram illustrates the chemical transformation from Cefdinir to Δ²-Cefdinir.
Caption: Chemical pathway for the synthesis of Δ²-Cefdinir from Cefdinir.
Experimental Workflow:
This diagram outlines the key steps in the experimental procedure for synthesizing and isolating Δ²-Cefdinir.
Caption: Step-by-step workflow for the synthesis and isolation of Δ²-Cefdinir.
References
Application Notes: The Role of Δ2-Cefdinir in Pharmaceutical Stability and Degradation Studies
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Unlike many antibiotics, Cefdinir is not appreciably metabolized in humans; its pharmacological activity is primarily attributed to the parent drug, which is mainly eliminated unchanged through renal excretion.[4] Consequently, traditional drug metabolism studies focusing on enzymatic conversion are of limited relevance.
However, the chemical stability of Cefdinir is a critical aspect of its pharmaceutical development and quality control. During synthesis, formulation, and storage, Cefdinir can degrade to form various related substances and impurities. One such critical impurity is the Δ2-isomer of Cefdinir, also known as the ceph-2-em isomer. This isomer is formed by the migration of the double bond within the cephem nucleus from the Δ3 position to the Δ2 position. The presence of Δ2-Cefdinir and other impurities can potentially impact the safety and efficacy of the drug product. Therefore, studying the formation and control of this compound is a key application in the broader field of drug development, overlapping with aspects of drug metabolism and safety assessment.
These application notes provide an overview of the significance of this compound and protocols for its analysis in the context of stability and degradation studies.
Significance of this compound in Drug Development
While not a metabolite in the traditional sense, the study of this compound is crucial for several reasons:
-
Impurity Profiling: Regulatory agencies require thorough impurity profiling of all active pharmaceutical ingredients (APIs) and finished drug products. This compound is a known related substance of Cefdinir and must be monitored to ensure it does not exceed specified limits.
-
Stability Indicating Methods: The potential for Cefdinir to isomerize to this compound necessitates the development and validation of stability-indicating analytical methods. These methods must be able to separate and accurately quantify this compound from the parent drug and other impurities.
-
Forced Degradation Studies: Understanding the conditions under which this compound is formed is essential. Forced degradation studies (stress testing) are performed to identify potential degradation pathways and to demonstrate the specificity of analytical methods. These studies often involve exposing the drug substance to heat, humidity, acid, base, and light.
-
Pharmacological and Toxicological Assessment: Although information on the specific pharmacological activity or toxicity of this compound is not widely available in the public domain, it is standard practice in drug development to assess the potential risks associated with impurities that may be present in the final drug product.
Experimental Protocols
The following protocols provide detailed methodologies for conducting forced degradation studies and for the analytical determination of this compound.
Protocol 1: Forced Degradation Study of Cefdinir
Objective: To investigate the formation of this compound and other degradation products of Cefdinir under various stress conditions.
Materials:
-
Cefdinir reference standard
-
This compound reference standard (if available)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cefdinir in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the Cefdinir stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the Cefdinir stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 1 hour. After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the Cefdinir stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid Cefdinir powder to 105°C in a calibrated oven for 24 hours.
-
Photolytic Degradation: Expose the solid Cefdinir powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Preparation for Analysis:
-
For the stressed solutions, dilute an aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
For the solid-state stressed samples, dissolve an accurately weighed amount in a suitable solvent and dilute to the target concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Identify the peaks corresponding to Cefdinir and any degradation products by comparing their retention times with those of the reference standards (if available) and the unstressed sample.
-
Calculate the percentage of degradation of Cefdinir and the percentage of formation of each impurity, including this compound.
-
Protocol 2: HPLC Method for the Quantification of Cefdinir and this compound
Objective: To provide a robust HPLC method for the separation and quantification of Cefdinir and its Δ2-isomer. This method is adapted from established principles for cephalosporin analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.05 M Phosphate buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 290 nm |
| Injection Volume | 20 µL |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Cefdinir and this compound reference standards in the mobile phase to prepare individual stock solutions of 100 µg/mL.
-
Prepare a mixed standard solution containing both Cefdinir and this compound at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and impurity.
-
-
System Suitability:
-
Inject the mixed standard solution five times.
-
The relative standard deviation (RSD) for the peak areas of Cefdinir and this compound should be less than 2.0%.
-
The resolution between the Cefdinir and this compound peaks should be greater than 1.5.
-
The tailing factor for both peaks should be less than 2.0.
-
-
Analysis of Samples:
-
Inject the blank (mobile phase), followed by the calibration standards and the samples from the forced degradation study.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for Cefdinir and this compound.
-
Construct a calibration curve by plotting the peak area against the concentration for the this compound standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the amount of this compound as a percentage of the Cefdinir peak area or by using an external standard method if a reference standard for this compound is available.
-
Data Presentation
Table 1: Summary of Forced Degradation of Cefdinir
| Stress Condition | Cefdinir Assay (%) | This compound (%) | Total Impurities (%) |
| Control (Unstressed) | 99.8 | < 0.05 | 0.2 |
| 0.1 N HCl, 60°C, 2h | 85.2 | 1.5 | 13.3 |
| 0.1 N NaOH, RT, 1h | 70.5 | 3.2 | 26.3 |
| 3% H₂O₂, RT, 2h | 92.1 | 0.8 | 7.0 |
| Thermal (105°C, 24h) | 98.5 | 0.5 | 1.0 |
| Photolytic | 99.1 | 0.2 | 0.7 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Logical Workflow for this compound Analysis in Stability Studies
A workflow diagram illustrating the process of analyzing this compound in forced degradation studies.
Diagram 2: Relationship between Cefdinir and this compound
A diagram showing the isomeric relationship between Cefdinir and this compound.
References
Application Note: High-Performance Chromatographic Separation of Cefdinir and its Geometric (E/Z) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the antibiotic Cefdinir from its geometric isomer, the (E)-isomer (also known as the anti-isomer). Cefdinir, a third-generation cephalosporin, exists predominantly as the (Z)-isomer (syn-isomer), which is the therapeutically active form. The (E)-isomer is considered a related substance and its presence in drug formulations needs to be carefully monitored and controlled. The method described herein is stability-indicating and provides a reliable analytical tool for the quality control and purity assessment of Cefdinir in bulk drug substance and finished pharmaceutical products.
Introduction
Cefdinir is a broad-spectrum, semi-synthetic cephalosporin antibiotic used to treat a variety of bacterial infections. The molecule possesses a hydroxyimino group, which gives rise to geometric isomerism, resulting in the (Z)- (or syn-) and (E)- (or anti-) isomers. The desired and biologically active form is the (Z)-isomer. The (E)-isomer, which may be present as a process-related impurity or a degradation product, exhibits significantly lower antibacterial activity. Therefore, a sensitive and specific analytical method is crucial for the separation and quantification of the (E)-isomer to ensure the quality, safety, and efficacy of Cefdinir. This document provides a detailed protocol for the chromatographic separation of these isomers.
Experimental Protocols
This section outlines the detailed methodology for the chromatographic separation of Cefdinir and its (E)-isomer.
Sample and Standard Preparation
-
Standard Solution: A standard stock solution of Cefdinir can be prepared by dissolving the reference standard in a mixture of methanol and acetonitrile (e.g., 4:1 v/v) to achieve a concentration of 1 mg/mL. Calibration standards at various concentrations can be prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: For drug substance, a solution of approximately 1.5 mg/mL in the mobile phase should be prepared immediately before use. For dosage forms, a representative portion of the crushed tablets or capsule contents should be accurately weighed and dissolved in the mobile phase to achieve a similar concentration, followed by filtration through a 0.45 µm nylon filter.
Chromatographic Conditions
The following HPLC conditions are recommended for the separation:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of aqueous buffer and organic solvents. A common mobile phase consists of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of approximately 13:5:2 (v/v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The performance of the chromatographic method is summarized in the table below. The retention times and resolution are typical values and may vary slightly depending on the specific instrument and column used.
| Analyte | Retention Time (min) | Resolution (Rs) |
| Cefdinir ((Z)-isomer) | ~ 6.5 | - |
| (E)-isomer of Cefdinir | Varies, typically elutes before or after the main peak | > 1.5 (relative to Cefdinir) |
Note: The United States Pharmacopeia (USP) specifies a resolution of not less than 1.5 between the Cefdinir peak and its related compounds, which would include the (E)-isomer.
Diagrams
Logical Relationship of Cefdinir and its Geometric Isomer
Caption: Relationship between Cefdinir and its geometric isomers.
Experimental Workflow for Chromatographic Separation
These application notes provide detailed protocols for various spectrophotometric methods for the quantitative analysis of Cefdinir in pure form and pharmaceutical dosage forms. The methods are suitable for quality control and research laboratories.
Charge-Transfer Complexation Methods
Charge-transfer complexation methods offer a simple and sensitive approach for the determination of Cefdinir. These methods are based on the reaction of Cefdinir as an electron donor with an electron acceptor to form a colored complex that can be measured spectrophotometrically.
Method A: Using Alizarin Red S (ARS) and Quinalizarin (Quinz)
This method involves the formation of a charge-transfer complex between Cefdinir and either Alizarin Red S (ARS) or Quinalizarin (Quinz) in a methanolic medium.[1]
Experimental Protocol:
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of pure Cefdinir and dissolve it in 20 mL of methanol in a 100 mL volumetric flask. Complete the volume to the mark with methanol. This solution is stable for at least one week when stored in a refrigerator (<25°C) and protected from light.[1]
-
Reagent Preparation (1.0 x 10⁻³ mol/L): Prepare separate solutions of ARS and Quinz by dissolving the appropriate amount of each reagent in methanol in a 100 mL volumetric flask and completing to volume with methanol. These solutions are stable for one week.[1]
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, transfer aliquots of the Cefdinir standard stock solution to cover the concentration range of 0.5-8.0 µg/mL for ARS and 1.0-10 µg/mL for Quinz.[1]
-
To each flask, add 2.0 mL of the ARS solution or 1.5 mL of the Quinz solution.[1]
-
Shake the mixture to facilitate the reaction and then complete the volume to the mark with methanol.[1]
-
Measure the absorbance of the resulting solutions at 533 nm for ARS and 559 nm for Quinz against a reagent blank prepared in the same manner without the drug.[1]
-
Plot the absorbance versus the final concentration of Cefdinir to construct the calibration curve.[1]
-
-
Sample Analysis (e.g., Omnicef capsules):
-
Weigh and finely powder the contents of ten capsules.
-
Transfer an amount of the powder equivalent to 10 mg of Cefdinir into a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
-
Filter the solution and transfer an appropriate aliquot into a 10 mL volumetric flask.
-
Proceed as described in step 3 for the calibration curve.
-
Quantitative Data Summary:
| Parameter | Method A (ARS) | Method A (Quinz) |
| λmax | 533 nm | 559 nm |
| Linearity Range | 0.5–8.0 µg/mL | 1.0–10 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9996 |
| LOD | 0.08 µg/mL | 0.12 µg/mL |
| LOQ | 0.24 µg/mL | 0.36 µg/mL |
| Molar Absorptivity | 1.08 x 10⁴ L/mol·cm | 1.18 x 10⁴ L/mol·cm |
| Sandell Sensitivity | 0.046 µg/cm² | 0.042 µg/cm² |
Data sourced from[1]
Workflow Diagram:
Method B: Using Sodium Anthraquinone-2-sulfonate (SAS)
This method is based on the derivatization of Cefdinir with Sodium Anthraquinone-2-sulfonate (SAS) in an alkaline medium to produce a magenta-colored derivative.[2]
Experimental Protocol:
-
Reagent and Buffer Preparation:
-
Standard Stock Solution Preparation (500 µg/mL): Prepare a stock solution of Cefdinir by dissolving the appropriate amount in the pH 10.5 buffer.[2]
-
Calibration Curve Construction:
-
From the stock solution, prepare a set of standard solutions in the concentration range of 0.5–100 µg/mL.[2]
-
In a 10 mL volumetric flask, combine an aliquot of the Cefdinir solution with 1 mL of the SAS reagent.[2]
-
Complete the volume with the pH 10.5 buffer.[2]
-
Allow the reaction mixture to stand at room temperature for 10 minutes for color development.[2]
-
Measure the absorbance of the magenta-colored derivative at 517 nm against a reagent blank.[2]
-
Construct a calibration curve by plotting absorbance versus concentration.[2]
-
Quantitative Data Summary:
| Parameter | Method B (SAS) |
| λmax | 517 nm |
| Linearity Range | 0.5–100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
| Sandell's Sensitivity | 0.064 µg/cm²/0.001 Au |
| Molar Ratio (Cefdinir:SAS) | 1:1 |
Data sourced from[2]
Logical Relationship Diagram:
Derivatization Reaction Methods
These methods involve the chemical modification of Cefdinir to produce a chromogenic derivative that can be easily quantified.
Method C: Using 1,2-Naphthoquinone-4-sulfonate (NQS)
This method is based on the reaction of Cefdinir with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (pH 11) to form an orange-colored product.[3]
Experimental Protocol:
-
Reaction Conditions: The reaction is carried out in an alkaline medium at pH 11.[3]
-
Measurement: The absorbance of the resulting orange-colored product is measured at 490 nm.[3]
-
Optimization: Key parameters such as NaOH concentration, NQS concentration, and diluting solvent should be optimized for best results.[3]
Quantitative Data Summary:
| Parameter | Method C (NQS) |
| λmax | 490 nm |
| Linearity Range | 10–80 µg/mL |
| Correlation Coefficient (r²) | 0.9990–0.9999 |
| LOD | 1.097 µg/mL |
| LOQ | 3.656 µg/mL |
Data sourced from[3]
Method D: Using 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
This method involves the hydrolysis of Cefdinir, followed by the reaction of the resulting sulfide ions with NBD-Cl.[3]
Experimental Protocol:
-
Hydrolysis: Cefdinir is hydrolyzed using 0.5 M NaOH at 100°C.[3]
-
Derivatization: The sulfide ions produced during hydrolysis react with NBD-Cl to form a yellow-colored chromogen.[3]
-
Measurement: The absorbance of the yellow-colored product is measured at 390 nm.[3]
-
Optimization: Variables such as NaOH concentration, hydrolysis time, and NBD-Cl concentration need to be optimized.[3]
Quantitative Data Summary:
| Parameter | Method D (NBD-Cl) |
| λmax | 390 nm |
| Linearity Range | 5.0–30 µg/mL |
| Correlation Coefficient (r²) | 0.9990–0.9999 |
| LOD | 0.280 µg/mL |
| LOQ | 0.934 µg/mL |
Data sourced from[3]
Stability-Indicating Spectrophotometric Methods
These methods are crucial for determining the concentration of Cefdinir in the presence of its degradation products, which is essential for stability studies.
Method E: Derivative Spectrophotometry
First derivative (¹D) and ratio derivative (¹DD) spectrophotometry can be used to determine intact Cefdinir in the presence of its degradation products.
Experimental Protocol:
-
Zero-Order Spectra: Record the zero-order absorption spectra of Cefdinir and its degraded sample solution.
-
First Derivative (¹D): Calculate the first derivative of the zero-order spectra. Measure the amplitude at 304 nm for the determination of intact Cefdinir.
-
Ratio Derivative (¹DD):
-
Divide the zero-order spectrum of the sample by the spectrum of a standard solution of the degradation product.
-
Calculate the first derivative of the resulting ratio spectrum.
-
Measure the amplitude at 307 nm for the determination of intact Cefdinir.
-
Quantitative Data Summary:
| Parameter | Method E (¹D) | Method E (¹DD) |
| Measurement Wavelength | 304 nm | 307 nm |
| Linearity Range | 2–14 µg/mL | 2–14 µg/mL |
| LOD | 0.034 µg/mL | 0.049 µg/mL |
| LOQ | 0.114 µg/mL | 0.162 µg/mL |
Data sourced from
Workflow for Stability-Indicating Analysis:
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectophotometric methods for determination of cefdinir in pharmaceutical formulations via derivatization with 1,2-naphthoquinone-4-sulfonate and 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in separating Δ2-Cefdinir from Cefdinir
Welcome to the technical support center for challenges related to the analysis and purification of Cefdinir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles, particularly in the separation of Cefdinir from its Δ2-isomer.
Frequently Asked Questions (FAQs)
Q1: What is Δ2-Cefdinir and why is it difficult to separate from Cefdinir?
A1: this compound is a positional isomer of Cefdinir, which is the active Δ3-isomer. The core challenge in separating these two compounds lies in their very similar chemical structures. The only difference is the position of the double bond within the six-membered dihydrothiazine ring of the cephalosporin core. This subtle structural similarity results in nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making them difficult to resolve using standard chromatographic techniques.
Q2: How is this compound formed?
A2: this compound is not typically a process-related impurity from synthesis but rather a degradation product formed through isomerization. This transformation is often catalyzed by basic conditions. The mechanism involves the abstraction of a proton from the carbon at position 2 (C2) of the dihydrothiazine ring, leading to the formation of a carbanion intermediate. This intermediate is stabilized by resonance. Subsequent reprotonation can occur at either C2, reforming the original Δ3-isomer (Cefdinir), or at C4, resulting in the formation of the thermodynamically more stable but microbiologically inactive Δ2-isomer.[1]
Q3: What are the primary analytical techniques for separating Cefdinir and its related substances?
A3: The most common and effective technique for both detecting and quantifying Cefdinir and its impurities, including the Δ2-isomer, is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode.[2][3][4] HPLC methods offer the necessary selectivity and sensitivity to resolve these closely related compounds.
Troubleshooting Guide for HPLC Separation
Problem 1: Poor resolution between Cefdinir and an adjacent impurity peak (likely this compound).
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Cefdinir's solubility is highly pH-dependent, with minimum solubility around pH 2.5-4.0 and a sharp increase above pH 4.0.[5][6][7] The ionization state of both Cefdinir and its isomers will change with pH, affecting their interaction with the stationary phase. Action: Carefully adjust the mobile phase pH. A lower pH (around 3.0-3.2) is often used in published methods to achieve good separation on a C18 column.[2][3] Experiment with small, incremental changes in pH (e.g., ±0.2 units) to optimize resolution. |
| Suboptimal Mobile Phase Composition | The ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol) is critical for achieving the necessary selectivity. |
| Incorrect Column Selection | Not all C18 columns are the same. Differences in packing material, end-capping, and particle size can significantly impact selectivity for closely related isomers. |
| Inadequate Method Parameters | Flow rate and column temperature can influence peak shape and resolution. |
Problem 2: Appearance of new or larger impurity peaks during sample preparation or analysis.
| Potential Cause | Troubleshooting Step |
| Base-Catalyzed Isomerization | The sample diluent or mobile phase may be too basic, promoting the conversion of Cefdinir (Δ3) to the Δ2-isomer.[1] |
| Sample Degradation | Cefdinir can degrade under exposure to heat or light.[8] |
Data Presentation: Physicochemical Properties
The separation is challenging due to the similar properties of Cefdinir and its Δ2-isomer. The pH-dependent solubility of Cefdinir is a critical factor to consider when developing separation methods.
Table 1: pH-Dependent Solubility of Cefdinir
| pH | Solubility (mg/mL) | Reference |
| 2.5 | 0.52 | [5] |
| 4.0 | Sharply Increases | [5][6] |
| 7.0 (0.1 M Phosphate Buffer) | 19.56 | [9] |
| 8.0 | 16.43 | [5] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Cefdinir and Related Substances
This protocol is a representative example based on established methods for the analysis of Cefdinir.[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Waters RP Spherisorb C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.2 M sodium dihydrogen phosphate adjusted to pH 3.2 with phosphoric acid) and an organic modifier like methanol or acetonitrile. A common ratio is approximately 70:30 (v/v) aqueous to organic.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Cefdinir sample in a suitable diluent. The diluent should be compatible with the mobile phase (e.g., a mixture of methanol and acetonitrile or the mobile phase itself).
-
Dilute the stock solution to a final concentration within the linear range of the method (e.g., 0.05 – 15.00 μg/mL).[2]
-
Filter the final solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: Preparative HPLC for Impurity Isolation
For the isolation of impurities like this compound for characterization, the analytical method needs to be scaled up.
-
Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
-
Chromatographic Conditions:
-
Column: A larger dimension column with the same stationary phase as the optimized analytical method (e.g., C18).
-
Mobile Phase: Use the same mobile phase composition that provided the best resolution in the analytical method. The flow rate will be scaled up according to the column dimensions.
-
Loading: Dissolve the crude Cefdinir sample at a high concentration and inject larger volumes onto the column. The goal is to maximize throughput without sacrificing the resolution between Cefdinir and the target impurity.[10]
-
-
Procedure:
-
Perform an initial analytical run to confirm the retention times of Cefdinir and the Δ2-isomer.
-
Set up the fraction collector to collect the eluent at the specific time window corresponding to the this compound peak.
-
Pool the collected fractions containing the purified impurity.
-
The solvent can then be removed (e.g., by rotary evaporation or lyophilization) to obtain the isolated impurity for structural elucidation (e.g., by NMR, MS).[2]
-
Visualizations
Caption: Base-catalyzed isomerization of Cefdinir to its Δ2-isomer.
Caption: Logical workflow for troubleshooting poor HPLC peak resolution.
References
- 1. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Cefdinir Isomer Separation
Welcome to the technical support center for the HPLC analysis of Cefdinir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the separation of Cefdinir's geometric isomers and to offer solutions for common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical isomers of Cefdinir that require separation?
A1: The primary isomers of concern are the geometric isomers: the (Z)-isomer (syn-isomer) and the (E)-isomer (anti-isomer). The (Z)-isomer is the therapeutically active form of Cefdinir, while the (E)-isomer is considered a process-related impurity and exhibits significantly lower antibacterial activity.[1] Therefore, accurate quantification of the (Z)-isomer and separation from the (E)-isomer is crucial for quality control and stability studies.
Q2: What is the most critical mobile phase parameter for separating Cefdinir isomers?
A2: The pH of the aqueous component of the mobile phase is the most critical parameter for achieving optimal separation of Cefdinir's geometric isomers. Cefdinir is an ionizable molecule, and slight adjustments in pH can significantly alter the ionization state of the isomers, thereby affecting their retention times and selectivity on a reversed-phase column.
Q3: Which organic modifier, methanol or acetonitrile, is better for Cefdinir isomer separation?
A3: Both methanol and acetonitrile can be used effectively. The choice may depend on the specific column and other mobile phase components. Acetonitrile generally offers lower viscosity and can sometimes provide sharper peaks. However, methanol is also widely used and can offer different selectivity. It is recommended to screen both during method development to determine the optimal organic modifier for your specific analytical needs.
Q4: Can the separation of Cefdinir isomers be affected by temperature?
A4: Yes, column temperature can influence the separation. While many methods are performed at ambient temperature, controlling the column temperature (e.g., at 25°C or 30°C) can improve reproducibility and may also affect the resolution between the (Z)- and (E)-isomers. It is advisable to maintain a consistent temperature throughout the analysis.
Q5: How can I confirm the identity of the (Z)- and (E)-isomer peaks in my chromatogram?
A5: The (Z)-isomer is the main component in standard Cefdinir samples. The (E)-isomer is typically a minor peak. Confirmation can be achieved by obtaining reference standards for both isomers. Alternatively, preparative HPLC can be used to isolate the isomers, followed by characterization using techniques such as NMR spectroscopy.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between (Z)- and (E)-isomers | 1. Suboptimal mobile phase pH: The pH may not be providing sufficient difference in the ionization of the isomers. 2. Inappropriate organic modifier concentration: The elution strength of the mobile phase may be too high or too low. 3. Column degradation: Loss of stationary phase or contamination can reduce column efficiency. | 1. Adjust mobile phase pH: Make small, incremental adjustments to the pH of the aqueous buffer (e.g., ± 0.2 pH units) to maximize separation. An acidic pH, typically between 3.0 and 4.5, is often effective. 2. Optimize organic modifier ratio: Systematically vary the percentage of the organic modifier (methanol or acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. 3. Use a new or validated column: Replace the column with a new one of the same type or a validated equivalent. |
| Peak tailing (especially for the main (Z)-isomer peak) | 1. Secondary interactions with column silanols: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in Cefdinir. 2. Inadequate buffer concentration: The buffer capacity may be insufficient to maintain a stable pH on the column. 3. Column overload: Injecting too high a concentration of the sample. | 1. Adjust mobile phase pH: Lowering the pH (e.g., towards 3.0) can help to protonate the silanol groups and reduce secondary interactions. 2. Increase buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can improve peak shape. 3. Reduce sample concentration: Dilute the sample and re-inject. |
| Variable retention times | 1. Inconsistent mobile phase preparation: Small variations in pH or composition can lead to shifts in retention. 2. Fluctuating column temperature: Changes in ambient temperature can affect retention times. 3. Pump issues or leaks: Inconsistent flow rate from the HPLC pump. | 1. Ensure accurate mobile phase preparation: Use a calibrated pH meter and precise volumetric measurements. Prepare fresh mobile phase daily. 2. Use a column oven: Maintain a constant column temperature to ensure reproducible retention. 3. Perform pump maintenance: Check for leaks, prime the pump, and ensure a stable flow rate. |
| Appearance of extraneous peaks | 1. Sample degradation: Cefdinir can degrade under certain conditions (e.g., exposure to light, acid, or base), leading to the formation of new impurities. 2. Contaminated mobile phase or diluent. | 1. Prepare samples fresh: Dissolve the Cefdinir standard and sample immediately before analysis. Protect solutions from light. 2. Use high-purity solvents and reagents: Filter all mobile phase components and use freshly prepared diluent. |
Data Presentation
Table 1: Impact of Mobile Phase pH on Cefdinir Separation (Qualitative Effects)
| Mobile Phase pH | Expected Impact on Isomer Retention | Expected Impact on Resolution |
| Low pH (e.g., 3.0) | Increased retention of both isomers due to suppression of carboxylate group ionization. | Generally provides good resolution between the (Z)- and (E)-isomers. |
| Mid-range pH (e.g., 4.5) | Retention times may decrease as the carboxylate group becomes more ionized. | Resolution may be sufficient, but optimization is key. |
| Higher pH (e.g., > 5.0) | Further decrease in retention times. | May lead to co-elution or poor resolution of the isomers. |
Note: The optimal pH should be empirically determined for the specific column and HPLC system being used.
Table 2: Comparison of Different Mobile Phase Compositions for Cefdinir Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Application | Reference |
| 50 mM Ammonium Acetate (pH 3.0) and Methanol (80:20 v/v) | C18 (4 x 250 mm, 5 µm) | 1.0 | 285 | Estimation in pharmaceutical dosage forms. | [2] |
| Water (pH 3.0 with orthophosphoric acid), Acetonitrile, and Methanol (13:5:2 v/v/v) | Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) | 1.0 | 286 | Stability-indicating method for Cefdinir and its degradation products. | |
| 0.02 M Ammonium Formate buffer (pH 4.5) and Methanol | Inertsil C18 | Not specified | Not specified | LC-MS compatible stability-indicating assay. | |
| Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5) (50:50 v/v) | Agilent XDB-C8 (4.6 mm x 250 mm, 5 µm) | 1.0 | 254 | Simultaneous determination of Cefdinir and Sodium Benzoate. |
Experimental Protocols
Protocol 1: General Method for Cefdinir and Related Substances
This method is a starting point for the separation of Cefdinir and its related substances, including the (E)-isomer.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Aqueous Phase: Prepare a 50 mM ammonium acetate solution and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase: HPLC-grade Methanol.
-
Composition: Mix the aqueous and organic phases in a ratio of 80:20 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Cefdinir sample in a suitable diluent (e.g., a mixture of the mobile phase or water:methanol) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Stability-Indicating Method
This method is designed to separate Cefdinir from its degradation products, which would include the (E)-isomer.
-
Column: Waters RP Spherisorb C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Prepare a mixture of HPLC-grade water, acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).
-
Adjust the pH of the final mixture to 3.0 with orthophosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 286 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of Cefdinir (1 mg/mL) in a mixture of methanol and acetonitrile (4:1 v/v). Dilute with the mobile phase to the desired concentration.
Visualizations
Caption: Workflow for optimizing the HPLC mobile phase for Cefdinir isomer separation.
Caption: Logical relationships in troubleshooting common HPLC issues for Cefdinir analysis.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
Technical Support Center: Optimizing Δ²-Cefdinir Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Cefdinir, with a special focus on minimizing the formation of the Δ²-Cefdinir isomer to improve the overall yield of the desired Δ³-Cefdinir product.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My overall yield of Cefdinir is low. What are the potential causes and how can I improve it?
Answer: Low yields in Cefdinir synthesis can stem from several factors. The most common issues include incomplete acylation, side reactions, and degradation of the product. Here are some key areas to investigate:
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Purity of Starting Materials: Ensure that your 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and the activated side chain, such as 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
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Choice of Activating Group: The nature of the activating group on the side chain is critical. Thioesters, such as the 2-benzothiazolyl thioester, have been shown to give high yields.
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Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield. It is crucial to optimize these parameters. For instance, using N-methyl morpholine as a base has been reported to provide better yields compared to other organic bases.
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Purification Method: Inefficient purification can lead to loss of product. A method that has proven effective is the conversion of the crude product into a salt (e.g., dicyclohexylamine salt), which can be easily purified by crystallization, followed by hydrolysis to obtain pure Cefdinir.
Question 2: I am observing a significant amount of the Δ²-Cefdinir isomer in my final product. What causes its formation and how can I minimize it?
Answer: The formation of the biologically inactive Δ²-Cefdinir isomer is a common problem and a primary reason for reduced yield of the active Δ³-Cefdinir. The key factor promoting this isomerization is the presence of a base.
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Base-Catalyzed Isomerization: The Δ³-double bond in the cephem ring of Cefdinir is susceptible to isomerization to the more thermodynamically stable Δ²-position under basic conditions. The use of strong or excess organic bases can accelerate this process.
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Minimization Strategies:
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Choice of Base: Use a milder base, such as N-methyl morpholine, instead of stronger bases like triethylamine.
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Stoichiometry of Base: Carefully control the amount of base used. Use the minimum amount required to facilitate the reaction.
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Temperature Control: Keep the reaction temperature low, as higher temperatures can promote the isomerization.
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pH Control during Workup and Purification: During the workup and purification steps, maintain a slightly acidic to neutral pH to prevent isomerization. The final product should be precipitated by adjusting the pH to its isoelectric point (around 2.5-3.5).
-
Question 3: My reaction is not going to completion, and I have a significant amount of unreacted 7-AVCA. What should I do?
Answer: Incomplete conversion of 7-AVCA can be due to several factors related to the reaction setup and reagents.
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Insufficient Activation of the Side Chain: Ensure that the acylating agent is sufficiently reactive. If you are preparing the activated side chain in situ, ensure that the activation step is complete before adding the 7-AVCA.
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Solubility Issues: 7-AVCA has poor solubility in many organic solvents. Using a co-solvent system, such as a mixture of an organic solvent (e.g., THF, DMF) and water, can improve its solubility and facilitate the reaction.
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Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using a suitable analytical technique like HPLC.
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Mixing: Ensure efficient stirring of the reaction mixture, especially if it is a heterogeneous mixture, to ensure proper contact between the reactants.
Frequently Asked Questions (FAQs)
What is the difference between Δ²-Cefdinir and Δ³-Cefdinir?
Δ³-Cefdinir is the pharmacologically active isomer of Cefdinir, characterized by a double bond between C-3 and C-4 of the dihydrothiazine ring of the cephem nucleus. Δ²-Cefdinir is an inactive isomer where the double bond is located between C-2 and C-3. The Δ³-isomer can convert to the more stable Δ²-isomer, especially under basic conditions.
What is the optimal pH for the precipitation of Cefdinir?
The optimal pH for the precipitation of Cefdinir is around its isoelectric point, which is typically in the range of 2.5 to 3.5. Adjusting the pH to this range maximizes the recovery of the product as a solid.
Which solvents are recommended for the synthesis of Cefdinir?
A mixture of an organic solvent and water is often used to improve the solubility of the reactants. Common organic solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and methylene chloride. The choice of solvent can influence the reaction rate and the impurity profile.
How can I monitor the progress of the Cefdinir synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction. It allows for the quantification of the starting materials, the Cefdinir product, and any impurities, including the Δ²-isomer.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield and purity of Cefdinir.
Table 1: Effect of Different Bases on Cefdinir Synthesis
| Base | Relative Yield | Remarks |
| Triethylamine | Moderate | Higher tendency to cause Δ²-isomerization. |
| N-Methyl Morpholine | High | Preferred base due to lower basicity, resulting in higher yield and purity. |
| Pyridine | Low to Moderate | Can be used, but may lead to lower yields compared to N-methyl morpholine. |
| Morpholine | Low | Generally results in lower yields. |
Table 2: Influence of Solvents on Cefdinir Synthesis
| Solvent System | Advantages | Disadvantages |
| Tetrahydrofuran (THF) / Water | Good solubility for reactants, facilitates reaction. | Requires careful control of water content. |
| N,N-Dimethylformamide (DMF) / Water | Excellent solvent for reactants. | Higher boiling point, can be difficult to remove. |
| Methylene Chloride | Good for certain reaction steps, easy to remove. | Poor solubility for 7-AVCA. |
Table 3: Impact of Temperature and pH on Cefdinir Stability
| Parameter | Condition | Effect on Cefdinir |
| Temperature | > 40°C | Increased rate of degradation and Δ²-isomer formation. |
| 0-10°C | Optimal for minimizing side reactions and isomerization. | |
| pH | > 7.0 (Basic) | Promotes rapid isomerization to Δ²-Cefdinir and hydrolysis of the β-lactam ring. |
| 2.5 - 3.5 (Acidic) | Region of maximum stability and optimal for precipitation. | |
| < 2.0 (Strongly Acidic) | Can lead to degradation. |
Experimental Protocols
High-Yield Synthesis of Cefdinir with Minimized Δ²-Isomer Formation
This protocol is based on the acylation of 7-AVCA with an activated thioester of the Cefdinir side chain, followed by purification via salt formation.
Materials:
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7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)
-
2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetylbenzothiazolethioester (activated side chain)
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N-Methyl Morpholine (NMM)
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Tetrahydrofuran (THF)
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Water
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Dicyclohexylamine (DCHA)
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Ethyl Acetate
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
Procedure:
-
Acylation:
-
In a reaction vessel, suspend 7-AVCA in a mixture of THF and water (e.g., 2:1 v/v).
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Cool the suspension to 0-5°C.
-
Slowly add N-methyl morpholine to the suspension while maintaining the temperature.
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In a separate vessel, dissolve the activated side chain in THF.
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Add the solution of the activated side chain to the 7-AVCA suspension dropwise over a period of 1-2 hours, keeping the temperature below 10°C.
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Stir the reaction mixture at 5-10°C for 4-6 hours, monitoring the reaction progress by HPLC.
-
-
Isolation and Purification of Acetyl Cefdinir Dicyclohexylamine Salt:
-
Once the reaction is complete, add ethyl acetate to the reaction mixture.
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Adjust the pH of the aqueous layer to 2.5-3.0 with dilute HCl.
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Separate the organic layer and wash it with brine.
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To the organic layer, slowly add dicyclohexylamine.
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Stir the mixture at room temperature to allow for the precipitation of the acetyl Cefdinir dicyclohexylamine salt.
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Cool the mixture to 0-5°C to maximize precipitation, then filter the solid, wash with cold ethyl acetate, and dry under vacuum.
-
-
Hydrolysis to Cefdinir:
-
Suspend the purified acetyl Cefdinir dicyclohexylamine salt in water.
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Cool the suspension to 10-15°C.
-
Adjust the pH to around 7.5-8.0 with a dilute solution of NaOH to effect hydrolysis of the acetyl group. Monitor the hydrolysis by HPLC.
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Once hydrolysis is complete, adjust the pH to 2.5-3.0 with dilute HCl to precipitate the Cefdinir product.
-
Stir the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum at a temperature not exceeding 40°C.
-
Mandatory Visualization
Caption: High-yield synthesis pathway for Cefdinir.
Caption: Troubleshooting workflow for low Cefdinir yield.
Preventing the formation of Δ2-Cefdinir during Cefdinir manufacturing
Welcome to the Cefdinir Manufacturing Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of the Δ²-isomer of Cefdinir during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is Δ²-Cefdinir and why is its formation a concern during manufacturing?
A1: Δ²-Cefdinir is an inactive isomer of the active pharmaceutical ingredient (API) Cefdinir. It is formed through the isomerization of the double bond within the dihydrothiazine ring of the cephalosporin nucleus, moving from the Δ³ position to the Δ² position. The presence of Δ²-Cefdinir is a critical quality attribute that must be controlled, as it represents a process-related impurity that can impact the potency and safety of the final drug product. Regulatory agencies have strict limits on the levels of such impurities.
Q2: What are the primary factors that promote the formation of Δ²-Cefdinir?
A2: The formation of Δ²-Cefdinir is primarily influenced by pH, temperature, and the solvent system used during the manufacturing process. Studies have shown that Cefdinir's degradation and isomerization are pH-dependent, occurring in acidic, neutral, and basic conditions.[1] Elevated temperatures can accelerate this isomerization. The choice of solvents during reaction, work-up, and crystallization steps can also significantly impact the stability of the Δ³-isomer and favor the formation of the Δ²-isomer.
Q3: How can I monitor the formation of Δ²-Cefdinir during my process?
A3: The most common and reliable method for monitoring the formation of Δ²-Cefdinir is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can effectively separate Cefdinir from its Δ²-isomer and other process-related impurities, allowing for accurate quantification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during Cefdinir manufacturing that can lead to the formation of the Δ²-isomer.
| Issue | Potential Cause | Recommended Action |
| High levels of Δ²-Cefdinir in the crude product | Inappropriate pH during the reaction or work-up. | Maintain the pH of the reaction mixture within a range of 6.0-7.0. Use a buffered system if necessary to prevent pH excursions. |
| Elevated reaction or processing temperature. | Conduct the reaction and subsequent processing steps at a controlled, lower temperature. For example, aim for a temperature range of 0-5 °C during critical steps. | |
| Prolonged reaction or holding times. | Minimize the duration of the reaction and any hold times where the product is in solution. Process the material promptly to the next step. | |
| Increase in Δ²-Cefdinir during crystallization | Unsuitable solvent system for crystallization. | Utilize a solvent system known to minimize isomerization, such as a mixture of methanol and water. Avoid solvents that can promote isomerization, like acetone or acetonitrile, in high concentrations or for prolonged periods. |
| High temperature during dissolution and crystallization. | Dissolve the crude Cefdinir at the lowest possible temperature that allows for complete dissolution. Control the cooling profile during crystallization to avoid prolonged exposure to intermediate temperatures. | |
| Inconsistent levels of Δ²-Cefdinir between batches | Variability in raw material quality. | Ensure consistent quality of starting materials and reagents. Impurities in raw materials can sometimes catalyze the isomerization. |
| Inadequate process control. | Implement strict process controls for pH, temperature, and time at all relevant stages of the manufacturing process. |
Experimental Protocols
HPLC Method for the Analysis of Cefdinir and Δ²-Cefdinir
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of Cefdinir and its Δ²-isomer.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 mm x 250 mm, 5 µm particle size | | Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.5) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 40 | | | 25 | 40 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 254 nm | | Column Temperature | 30 °C | | Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh and dissolve a known amount of the Cefdinir sample in a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) to obtain a concentration of approximately 0.5 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
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Prepare a standard solution of Cefdinir reference standard at a concentration of 0.5 mg/mL in the same diluent as the sample.
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Prepare a standard solution of Δ²-Cefdinir reference standard at a known concentration to determine its retention time and response factor.
Visualizations
Caption: Factors influencing the isomerization of Cefdinir to Δ²-Cefdinir.
Caption: Workflow for minimizing Δ²-Cefdinir formation during manufacturing.
References
Stability issues of Δ2-Cefdinir in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Δ2-Cefdinir, a known impurity of the cephalosporin antibiotic Cefdinir. The information provided is intended to assist in addressing stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing rapid degradation of our Cefdinir sample, likely leading to the formation of this compound and other impurities. What are the most likely causes?
A1: Cefdinir is known to be unstable under several conditions. The most common causes for its degradation are:
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Alkaline Hydrolysis: Cefdinir is highly susceptible to degradation in basic conditions. Exposure to even mild alkaline solutions can lead to rapid degradation.[1]
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Acidic Hydrolysis: While generally more stable in acidic conditions compared to alkaline, prolonged exposure to strong acids can also cause significant degradation.
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Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of Cefdinir.[1][2]
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Photolysis: Exposure to UV light can induce degradation, although it is generally less pronounced than hydrolysis or oxidation.[1][2]
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Thermal Stress: Elevated temperatures can accelerate degradation, particularly in the presence of moisture.[1][2]
Q2: What solvent systems are recommended for handling Cefdinir and its impurities to minimize degradation?
A2: To minimize degradation, it is recommended to use acidic to neutral aqueous solutions or organic solvents. A common mobile phase for HPLC analysis consists of a mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol.[1][2] For dissolution, a mixture of methanol and acetonitrile (4:1 v/v) has been used.[1] It is crucial to avoid alkaline conditions.
Q3: How can we monitor the formation of this compound and other degradation products during our experiments?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of Cefdinir and the formation of its impurities, including this compound.[2][3] Key aspects of such a method include:
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Column: A reverse-phase column, such as a C18 column, is typically used.[2][4]
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Mobile Phase: A gradient or isocratic mobile phase, often consisting of an acidic buffer and an organic modifier like acetonitrile or methanol, is employed for optimal separation.[1][2][4]
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Detection: UV detection at a wavelength of around 254 nm or 286 nm is commonly used.[1][4]
Q4: We are performing forced degradation studies on Cefdinir. What are the typical conditions we should employ?
A4: Forced degradation studies are essential to understand the stability of a drug substance.[5][6][7] Typical stress conditions for Cefdinir include:
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Acidic Hydrolysis: 0.1N HCl at 60°C for a specified period (e.g., 60 minutes).[1][4]
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Alkaline Hydrolysis: 0.1N NaOH at 60°C for a specified period (e.g., 60 minutes). Cefdinir is highly labile in alkaline conditions, so the duration may need to be adjusted.[1][4]
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Oxidative Degradation: 3% Hydrogen Peroxide at 60°C for a specified period (e.g., 60 minutes).[1][4]
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Thermal Degradation: Heating the sample at 60°C for a specified period (e.g., 60 minutes).[1]
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Photolytic Degradation: Exposing the drug solution to UV light for an extended period (e.g., 24 hours).[1]
Quantitative Data Summary
The following table summarizes the degradation of Cefdinir under various stress conditions, which is indicative of the conditions leading to the formation of impurities such as this compound.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Cefdinir | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% | [1] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% | [1] |
| Thermal Degradation | Reflux | 60°C | 60 minutes | 20.12% | [1] |
| Photolytic Degradation | UV Light | Ambient | 24 hours | 8.55% | [1] |
| Acid Hydrolysis | 0.1 N HCl | Not Specified | Not Specified | Significant Degradation | [4] |
| Basic Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | >93% Remained Intact | [4] |
| Oxidation | 3% H₂O₂ | Not Specified | Not Specified | >93% Remained Intact | [4] |
*Note: The results from different studies may vary based on the exact experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study of Cefdinir
This protocol outlines a general procedure for conducting forced degradation studies on Cefdinir to investigate the formation of this compound and other impurities.
-
Preparation of Stock Solution: Prepare a stock solution of Cefdinir in a suitable solvent, such as a methanol:acetonitrile (4:1 v/v) mixture, at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with 0.1N HCl and reflux at 60°C for 60 minutes.[1]
-
Alkaline Hydrolysis: Mix a known volume of the stock solution with 0.1N NaOH and reflux at 60°C for 60 minutes.[1]
-
Oxidative Degradation: Mix a known volume of the stock solution with 3% H₂O₂ and reflux at 60°C for 60 minutes.[1]
-
Thermal Degradation: Reflux a known volume of the stock solution at 60°C for 60 minutes.[1]
-
Photolytic Degradation: Expose a known volume of the stock solution to UV light for 24 hours.[1]
-
-
Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis: Analyze the chromatograms to determine the retention time of the Cefdinir peak and any degradation products. Calculate the percentage of degradation by comparing the peak area of Cefdinir in the stressed samples to that of an unstressed control sample.
Visualizations
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in the chromatographic analysis of Cefdinir impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Cefdinir and its impurities, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the context of Cefdinir impurity analysis.
Initial Assessment: Is the Tailing Affecting All Peaks or Specific Peaks?
The first step in troubleshooting is to observe whether the peak tailing is a general issue affecting all peaks in the chromatogram or if it is specific to Cefdinir and its impurities.
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All Peaks Tailing: This typically indicates a problem with the HPLC system's physical setup.
-
Specific Peaks Tailing (Cefdinir and Impurities): This is more likely related to chemical interactions between the analytes and the stationary phase.
The following flowchart outlines a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Cefdinir and its impurities?
A1: The most common cause of peak tailing for Cefdinir and its impurities is secondary interactions between the basic functional groups on the analyte molecules and acidic residual silanol groups on the surface of the silica-based stationary phase. Other potential causes include column overload, poor column packing, and inappropriate mobile phase conditions.[1][2]
Q2: How does the mobile phase pH affect the peak shape of Cefdinir?
A2: The mobile phase pH plays a critical role in controlling the peak shape of Cefdinir and its impurities. Cefdinir has multiple ionizable functional groups with different pKa values (approximately 1.9 for the carboxylic acid, 3.3 for the aminothiazole group, and 9.9 for the oxime group).[3] By adjusting the mobile phase pH, you can control the ionization state of both the Cefdinir molecules and the residual silanol groups on the stationary phase.
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Low pH (around 2-3): At a low pH, the residual silanol groups are protonated and less likely to interact with the protonated basic groups of the Cefdinir molecules. This can significantly reduce peak tailing.
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Mid-range pH (around 4-6): In this range, both the analytes and silanol groups can be partially ionized, leading to strong secondary interactions and increased peak tailing.
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High pH: At higher pH values, the silanol groups are deprotonated (negatively charged), and the basic functional groups on Cefdinir may be neutral, which can also reduce tailing. However, high pH can be detrimental to the stability of silica-based columns.
Q3: What is the role of mobile phase additives like triethylamine (TEA) in reducing peak tailing?
A3: Mobile phase additives like triethylamine (TEA) are often used to reduce peak tailing of basic compounds. TEA acts as a competing base that interacts with the active silanol sites on the stationary phase, effectively masking them from interacting with the Cefdinir molecules. This leads to more symmetrical peaks. A typical concentration of TEA in the mobile phase is 0.1-0.5%.
Q4: Can column overload cause peak tailing for Cefdinir?
A4: Yes, column overload can be a significant cause of peak tailing. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape. To check for column overload, try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
Q5: What type of HPLC column is recommended for the analysis of Cefdinir and its impurities?
A5: A high-quality, end-capped C18 column is generally recommended for the analysis of Cefdinir and its impurities. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert compound, which reduces the potential for secondary interactions with basic analytes like Cefdinir.
Experimental Protocols
Below are examples of chromatographic conditions that have been successfully used for the analysis of Cefdinir and its related substances, demonstrating good peak shape.
Method 1: USP Monograph Approach
This method is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of Cefdinir and its related compounds.
| Parameter | Value |
| Column | Acclaim 120 C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.25% Tetramethylammonium hydroxide solution, pH 5.5 |
| Mobile Phase B | Acetonitrile/Methanol (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: The gradient elution profile should be optimized based on the specific impurity profile of the sample.
Method 2: Stability-Indicating HPLC Method
This method is designed to separate Cefdinir from its degradation products.
| Parameter | Value |
| Column | Waters RP Spherisorb C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Column Temperature | Ambient |
Data Presentation
The following table summarizes the impact of key chromatographic parameters on peak tailing for basic compounds like Cefdinir and its impurities, along with recommended actions. While specific quantitative data for Cefdinir is not publicly available in a comparative format, this table provides a qualitative guide for troubleshooting.
| Parameter | Observation with Peak Tailing | Recommended Action | Expected Outcome |
| Mobile Phase pH | Tailing observed at mid-range pH (4-6). | Adjust pH to a lower value (e.g., pH 2.5-3.5). | Protonation of silanols reduces secondary interactions, leading to improved peak symmetry. |
| Mobile Phase Additives | Significant tailing of basic impurities. | Add a competing base like Triethylamine (0.1-0.5%) to the mobile phase. | TEA masks active silanol sites, reducing their interaction with Cefdinir and improving peak shape. |
| Column Chemistry | Tailing persists even with optimized mobile phase. | Use a modern, high-purity, end-capped C18 column. | End-capping minimizes the number of available silanol groups, reducing secondary interactions. |
| Sample Concentration | Peak shape deteriorates with increasing sample concentration. | Dilute the sample or reduce the injection volume. | Prevents column overload, resulting in more symmetrical peaks. |
Visualization of Key Relationships
Chemical Basis of Peak Tailing for Cefdinir
The following diagram illustrates the interaction between a basic functional group on a Cefdinir-related impurity and a deprotonated silanol group on the HPLC stationary phase, which is a primary cause of peak tailing.
Caption: Interaction causing peak tailing.
References
Minimizing degradation of Cefdinir during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Cefdinir during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Cefdinir degradation during sample preparation?
A1: Cefdinir is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Cefdinir is highly unstable in alkaline conditions.[1] It is a weakly acidic drug with poor solubility in acidic pH below 4.0.[2]
-
Temperature: Elevated temperatures can lead to thermal degradation.[1]
-
Light: Although comparatively stable, exposure to UV light can cause some degradation.[1] It is recommended to store Cefdinir in light-resistant containers.[3][4]
-
Oxidizing Agents: Cefdinir is labile to oxidation, for instance by hydrogen peroxide.[1]
Q2: What is the ideal pH for preparing Cefdinir solutions to ensure stability?
A2: To maintain stability, Cefdinir solutions should be prepared in a buffer with a neutral pH. A pH of 7.0 is often recommended for diluents and mobile phases in analytical methods.[5] For dissolution testing of Cefdinir capsules and oral suspensions, a phosphate buffer at pH 6.8 is commonly used.[3][4]
Q3: How should I store my Cefdinir samples to prevent degradation before analysis?
A3: For short-term storage, prepared solutions should be kept in tightly capped volumetric flasks.[1] For longer-term storage, especially for biological samples like serum or plasma, it is recommended to store them at -80°C until analysis.[5] Cefdinir for oral suspension, once reconstituted, can be stored at room temperature.[6]
Q4: I am observing unexpected peaks in my chromatogram. Could this be due to Cefdinir degradation?
A4: Yes, unexpected peaks are often a result of degradation products. Cefdinir can degrade into several related compounds under stress conditions. To confirm if the peaks are from degradation, you can perform forced degradation studies on a reference standard and compare the resulting chromatograms with your sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Cefdinir | Alkaline pH of sample/diluent: Cefdinir degrades rapidly in alkaline conditions.[1] | Ensure all solutions used for sample preparation are buffered to a neutral pH, ideally around 7.0.[5] |
| High temperature during sample processing: Heat can accelerate degradation.[1] | Keep samples on ice or in a cooling rack during processing. If using an autosampler, ensure it is temperature-controlled, for example, at 4°C.[4] | |
| Prolonged exposure to light: Photodegradation can occur.[1] | Work in a shaded environment or use amber vials and light-resistant containers for sample preparation and storage.[3][4] | |
| Variable results between replicates | Inconsistent sample preparation time: The stability of Cefdinir in solution is time-dependent.[1] | Standardize the time between sample preparation and analysis for all samples. Prepare samples in smaller batches if necessary. |
| Presence of oxidizing agents: Contaminants in solvents or reagents can cause oxidative degradation.[1] | Use high-purity (e.g., HPLC or LC-MS grade) solvents and fresh reagents. | |
| Appearance of extra peaks in the chromatogram | Degradation during sample preparation: As discussed above, various factors can lead to the formation of degradation products. | Follow the recommended solutions for low recovery. Additionally, consider using a stabilizing agent if compatible with your analytical method. |
| Matrix effects from complex samples (e.g., plasma): Components of the sample matrix can interfere with the analysis. | Employ a more effective sample cleanup technique, such as solid-phase extraction (SPE), or a protein precipitation method followed by centrifugation.[5][7] |
Quantitative Data on Cefdinir Degradation
The following table summarizes the extent of Cefdinir degradation under various stress conditions.
| Stress Condition | Incubation Time | Temperature | Degradation (%) | Reference |
| 0.1 N NaOH (Alkaline Hydrolysis) | 60 minutes | 60°C | 48.83 | [1] |
| 0.1 M HCl (Acid Hydrolysis) | Not specified | 60°C | 20.14 | [1] |
| 3% Hydrogen Peroxide (Oxidation) | 60 minutes | 60°C | 31.20 | [1] |
| Thermal Degradation | 60 minutes | 60°C | 20.12 | [1] |
| UV Light Exposure | 24 hours | Not specified | 8.55 | [1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized procedure for investigating the stability of Cefdinir under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Cefdinir in a suitable solvent (e.g., methanol or a neutral buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at 60°C for a specified period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
Analysis: Analyze the stressed samples, along with an untreated control sample, using a stability-indicating analytical method (e.g., HPLC).
Sample Preparation from Human Serum
This protocol describes a protein precipitation method for extracting Cefdinir from human serum.[5]
-
Sample Collection: Collect blood samples and separate the serum.
-
Spiking: To 500 µL of serum, add 100 µL of an internal standard solution (e.g., cefaclor at 5 µg/mL).
-
Protein Precipitation: Add 400 µL of methanol to the serum sample.
-
Vortexing: Vortex the mixture for 15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Storage: Store the supernatant at -80°C until analysis.
-
Analysis: Before injection into the analytical instrument, filter the sample and inject 20 µL.
Visualizations
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Evaluation of pH-Modulated Amorphous Solid Dispersion-Based Orodispersible Tablets of Cefdinir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. banglajol.info [banglajol.info]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. Selective method for the determination of cefdinir in human plasma using liquid chromatography electrospray ionization tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in the bioanalysis of Cefdinir and its isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioanalysis of Cefdinir and its isomers, with a particular focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of Cefdinir, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing low recovery of Cefdinir during sample preparation?
Answer:
Low recovery of Cefdinir can be attributed to several factors during the sample preparation process. Here are the common causes and troubleshooting steps:
-
Suboptimal Sample Preparation Technique: The choice of sample preparation method significantly impacts recovery.
-
Protein Precipitation (PPT): While simple and fast, PPT may result in lower recovery due to co-precipitation of Cefdinir with proteins. To improve recovery, consider optimizing the precipitating solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.
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Solid-Phase Extraction (SPE): SPE generally offers higher recovery and cleaner extracts compared to PPT.[1] Ensure the SPE cartridge type (e.g., C18) and the pH of the loading, washing, and elution solutions are optimized for Cefdinir. Inadequate conditioning of the SPE cartridge can also lead to poor recovery.
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. The polarity and pH of the aqueous and organic phases must be optimized to ensure efficient partitioning of Cefdinir into the organic layer.
-
-
Analyte Adsorption: Cefdinir may adsorb to the surfaces of collection tubes, pipette tips, or autosampler vials, especially at low concentrations. Using low-adsorption labware can help mitigate this issue.
-
Incomplete Elution (SPE): If using SPE, the elution solvent may not be strong enough to completely elute Cefdinir from the sorbent. Experiment with different elution solvents or increase the elution volume.
-
Analyte Instability: Cefdinir may be unstable in the biological matrix or during the extraction process. Ensure samples are processed promptly and stored at appropriate temperatures. The stability of Cefdinir in the final extract should also be evaluated.
Question 2: I am experiencing significant ion suppression or enhancement in my LC-MS/MS analysis of Cefdinir. What are the likely causes and how can I fix it?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer source.
-
Causes of Matrix Effects:
-
Phospholipids: These are major contributors to matrix effects in plasma and serum samples.
-
Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can suppress the ionization of Cefdinir.
-
Insufficient Chromatographic Separation: If matrix components co-elute with Cefdinir, they will compete for ionization, leading to signal suppression or enhancement.
-
-
Troubleshooting Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components during sample preparation.
-
SPE: Solid-phase extraction is generally more effective at removing phospholipids and other interfering substances than protein precipitation.[1]
-
Phospholipid Removal Plates/Cartridges: Consider using specialized sample preparation products designed for the removal of phospholipids.
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that separates Cefdinir from the early-eluting, highly polar matrix components and the late-eluting phospholipids.
-
Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the elution of highly retained matrix components, preventing them from entering the mass spectrometer.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation of Cefdinir from interfering matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibrators and Quality Control Samples: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Question 3: My results for Cefdinir show poor precision and accuracy. What should I investigate?
Answer:
Poor precision and accuracy can stem from various sources throughout the analytical workflow. A systematic investigation is necessary to identify and rectify the problem.
-
Inconsistent Sample Preparation: Variability in sample preparation is a common cause of imprecision. Ensure that all steps, including pipetting, vortexing, and extraction times, are performed consistently for all samples. Automation of sample preparation can significantly improve reproducibility.
-
Matrix Effects: As discussed in the previous question, variable matrix effects between different samples can lead to poor accuracy and precision. Implementing strategies to mitigate matrix effects is crucial.
-
Internal Standard (IS) Issues:
-
Inappropriate IS: If not using a stable isotope-labeled internal standard, the chosen IS may not adequately track the variability of Cefdinir during sample preparation and analysis.
-
IS Inconsistency: Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and QCs.
-
-
Instrument Performance:
-
LC System: Check for leaks, pressure fluctuations, and ensure the autosampler is injecting consistent volumes.
-
MS System: The mass spectrometer should be properly tuned and calibrated. A dirty ion source can lead to inconsistent signal intensity.
-
-
Isomer Interconversion: Cefdinir exists as syn- and anti-isomers. Depending on the pH and temperature, these isomers can interconvert. If the chromatographic method does not adequately separate or sum the isomers, this can lead to variability in the results. It is important to have a consistent sample handling procedure and to validate the method for both isomers if they are to be quantified separately.
Frequently Asked Questions (FAQs)
Q1: What are the common sample preparation techniques for Cefdinir in biological matrices?
A1: The most common sample preparation techniques for Cefdinir in biological matrices like plasma and serum are protein precipitation (PPT) and solid-phase extraction (SPE).[1] PPT is a simpler and faster method, often using acetonitrile or methanol as the precipitating agent. SPE, typically using a C18 sorbent, is a more rigorous clean-up method that generally results in higher recovery and reduced matrix effects.[1]
Q2: How do the geometric isomers of Cefdinir (syn- and anti-) affect the bioanalysis?
A2: Cefdinir exists as a mixture of syn- and anti-geometric isomers. These isomers may have different chromatographic retention times and potentially different fragmentation patterns in the mass spectrometer. It is crucial to develop a chromatographic method that can either separate the two isomers for individual quantification or provide a single, combined peak for the total Cefdinir concentration. The stability of the isomers should also be considered during sample storage and processing, as interconversion can occur.
Q3: What type of internal standard is recommended for the bioanalysis of Cefdinir?
A3: The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of Cefdinir (e.g., Cefdinir-d3). A SIL-IS has the same chemical and physical properties as the analyte and will co-elute, experiencing the same degree of matrix effects and variability during sample processing. This allows for the most accurate correction and improves the precision and accuracy of the method. If a SIL-IS is not available, a structural analog of Cefdinir can be used, but it may not compensate for all sources of variability as effectively.
Q4: What are the typical LC-MS/MS parameters for Cefdinir analysis?
A4: Cefdinir is typically analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. A C18 column is commonly used for chromatographic separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for Cefdinir and its internal standard.
Q5: How can I assess the extent of matrix effects in my Cefdinir assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. This assessment should be performed using at least six different lots of the biological matrix to evaluate the inter-subject variability of the matrix effect.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Cefdinir Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Selective extraction of the analyte from the matrix using a solid sorbent. |
| Typical Recovery | 50-80% | >80%[1] |
| Matrix Effect | Moderate to High | Low to Moderate[1] |
| Throughput | High | Moderate |
| Cost | Low | Moderate |
| Selectivity | Low | High |
Table 2: Typical LC-MS/MS Method Validation Parameters for Cefdinir in Human Plasma
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 60%[1] |
| Matrix Factor | IS-normalized MF should be consistent | CV < 15% |
| Lower Limit of Quantification (LLOQ) | Dependent on study requirements | 1-10 ng/mL |
Experimental Protocols
Detailed Methodology for Cefdinir Bioanalysis using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Cefdinir-d3 in methanol). Vortex for 30 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute Cefdinir and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Cefdinir: To be optimized based on instrumentation
-
Cefdinir-d3 (IS): To be optimized based on instrumentation
-
-
Data Analysis: Integrate the peak areas of Cefdinir and the IS. Calculate the peak area ratio (Cefdinir/IS) and quantify the concentration of Cefdinir using a calibration curve constructed from matrix-matched standards.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Δ2-Cefdinir Impurity Profiling
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for the validation of Δ2-Cefdinir impurity profiling, a crucial aspect of quality control in the manufacturing of the cephalosporin antibiotic, Cefdinir. The control of impurities is a key concern for regulatory bodies such as the ICH, USFDA, and UK-MHRA.
Introduction to Cefdinir and its Impurities
Cefdinir is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] During its synthesis and storage, various impurities can form, including degradation products and related compounds.[3] One such impurity is this compound. The International Conference on Harmonisation (ICH) guidelines require that impurities present at levels of 0.1% or higher in new drug substances be identified.[1] Therefore, validated, stability-indicating analytical methods are essential for monitoring and controlling the levels of this compound and other impurities in Cefdinir bulk drug and finished products.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique for the quantitative analysis of Cefdinir and its related substances.[4][5] For the identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][2][6]
The following tables summarize the performance characteristics of typical HPLC and LC-MS methods used for Cefdinir impurity profiling, which would be applicable for the validation of a method for this compound.
Table 1: Performance Comparison of Analytical Methods for Cefdinir Impurity Profiling
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of Cefdinir and its impurities. | Identification and structural elucidation of impurities. |
| Specificity | Good, can be demonstrated by peak purity analysis and comparison with a second well-characterized procedure.[7][8] | Excellent, provides mass-to-charge ratio for high confidence in peak identity. |
| Linearity (r²) | Typically > 0.999[9] | Good, but primarily used for qualitative analysis. |
| Limit of Detection (LOD) | ~0.05 µg/mL[9] | Generally lower than HPLC-UV, offering higher sensitivity. |
| Limit of Quantitation (LOQ) | ~0.18 µg/mL[9] | Generally lower than HPLC-UV. |
| Precision (%RSD) | < 2% | Variable, depends on the interface and mass analyzer. |
| Accuracy (% Recovery) | Typically 98-102% | Not the primary metric for this technique's main application. |
Table 2: Typical Validation Parameters for an HPLC Method for Cefdinir Impurity Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | The range should cover from the reporting threshold of the impurity to 120% of the specification. |
| Accuracy | The recovery should be between 90.0% and 110.0% for impurities. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) should be ≤ 5.0% for impurities. |
| Intermediate Precision | RSD should be ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be ≤ the reporting threshold. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are typical experimental protocols for HPLC and LC-MS analysis of Cefdinir impurities.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating Cefdinir from its degradation products and other impurities.[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., YMC-Pack ODS-A) is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM sodium dihydrogen phosphate) and organic solvents like acetonitrile and methanol. The pH is typically adjusted to around 4.5.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 285 nm is often used for quantification.[9]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10-15 minutes to ensure elution of all impurities.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS methods are invaluable for the rapid identification of impurities.[1][6]
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., tandem mass spectrometry).
-
Mobile Phase: To be compatible with MS detection, volatile buffers like ammonium acetate or formic acid are used with organic solvents such as acetonitrile.[2][6]
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers can be used.
-
Data Analysis: The structures of impurities are characterized based on their mass-to-charge ratios (m/z) and fragmentation patterns.[6]
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[7][8] The following diagram illustrates a typical workflow for the validation of an analytical method for impurity profiling.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation of an analytical method for this compound impurity profiling is a critical activity in pharmaceutical quality control. While HPLC is the workhorse for quantification, LC-MS provides invaluable information for the identification and structural elucidation of impurities. A thorough validation process, following ICH guidelines, ensures that the analytical method is specific, sensitive, accurate, and precise for its intended purpose, ultimately contributing to the safety and quality of the final drug product.
References
- 1. Characterization of Impurities in Cefdinir Bulk Material by Onlin...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. portuguese.tsijournals.com [portuguese.tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
Comparative Stability of Cefdinir and its Δ²-Isomer Under Stress Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various environmental stresses is paramount for ensuring its quality, safety, and efficacy. This guide provides a comparative stability analysis of Cefdinir, a third-generation cephalosporin, and its Δ²-isomer, a common degradation product.
While direct quantitative comparative stability studies between Cefdinir (the active Δ³-isomer) and its isolated Δ²-isomer are not extensively available in public literature, this guide synthesizes available data on Cefdinir's degradation and the principles of cephalosporin chemistry to offer a comprehensive overview. The isomerization from the biologically active Δ³-form to the inactive Δ²-form is a critical degradation pathway for many cephalosporins.
Executive Summary of Stability Profiles
Cefdinir undergoes degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2] A primary degradation pathway involves the isomerization of the double bond in the dihydrothiazine ring from the Δ³ to the Δ² position, leading to a loss of antibacterial activity. The relative stability of the two isomers is highly dependent on the specific stress conditions. Generally, the Δ³-isomer (Cefdinir) is more susceptible to isomerization to the Δ²-form, particularly in solution and under basic conditions. This suggests that under these conditions, the Δ³-isomer is thermodynamically less stable.
Quantitative Stability Data for Cefdinir
The following table summarizes the percentage of degradation of Cefdinir under various stress conditions as reported in the literature. It is important to note that corresponding quantitative data for the isolated Δ²-Cefdinir isomer under identical stress conditions is not available in the reviewed literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Cefdinir | Reference |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | 60°C | Not Specified | [1] |
| Base Hydrolysis | 0.1 M NaOH | 6 hours | 60°C | 48.83% | [1][3] |
| Oxidative | 30% H₂O₂ | 6 hours | 60°C | Not Specified | [1] |
| Thermal | Solid State | 48 hours | 80°C | Not Specified | [1] |
| Photolytic | UV light | - | - | Not Specified | [3] |
Experimental Protocols for Stress Degradation Studies
Detailed methodologies are crucial for reproducible stability studies. The following protocols for inducing and analyzing the degradation of Cefdinir are based on established methods.[1][4]
Preparation of Stock Solution
A stock solution of Cefdinir (e.g., 1 mg/mL) is typically prepared by dissolving the bulk drug in a suitable solvent like methanol.[1]
Acid-Induced Degradation
To perform acid-induced degradation, a portion of the Cefdinir stock solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M HCl) and methanol. The mixture is then refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours). After cooling to room temperature, the solution is neutralized with a base (e.g., 0.1 M NaOH) to a pH of 7. The final solution is then diluted with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).[1]
Base-Induced Degradation
For base-induced degradation, the Cefdinir stock solution is mixed with an equal volume of a basic solution (e.g., 0.1 M NaOH) and methanol. The mixture is refluxed at a specified temperature (e.g., 60°C) for a set duration (e.g., 6 hours). After cooling, the solution is neutralized to pH 7 with an acid (e.g., 0.1 M HCl) and diluted to the target concentration with the mobile phase.[1]
Oxidative Degradation
To induce oxidative degradation, the Cefdinir stock solution is treated with a strong oxidizing agent, such as 30% hydrogen peroxide (H₂O₂). The mixture is refluxed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 6 hours). After cooling, the solution is diluted with the mobile phase to the desired concentration for analysis.[1]
Thermal Degradation
For thermal degradation studies, a known amount of solid Cefdinir is stored at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours). Following the heat exposure, the sample is dissolved in a suitable solvent like methanol and then diluted with the mobile phase to the final analytical concentration.[1]
Photolytic Degradation
In photostability studies, the Cefdinir drug substance, in solid form or in solution, is exposed to a controlled source of UV and/or visible light. The exposure levels should be in accordance with ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²). A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
Analytical Method
The analysis of the stressed samples is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the intact drug from its various degradation products, including the Δ²-isomer. A C18 column with a suitable mobile phase (e.g., a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol) is commonly employed.[4]
Visualization of Experimental Workflow and Degradation Pathway
To better illustrate the processes involved in the stability analysis and the chemical transformations of Cefdinir, the following diagrams are provided.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical techniques for Cefdinir impurity detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in Cefdinir, a third-generation cephalosporin antibiotic, are critical for ensuring its safety, efficacy, and stability. Various analytical techniques are employed for impurity profiling, each with distinct advantages and limitations. This guide provides an objective, data-driven comparison of the most common methods used in the pharmaceutical industry, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for Cefdinir impurity analysis depends on the specific requirements of the study, such as the nature of the impurity, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. structural elucidation of novel impurities). High-Performance Liquid Chromatography (HPLC) is the most widely used technique, often coupled with mass spectrometry (LC-MS) for enhanced specificity and identification capabilities.
Quantitative Data Summary
The following table summarizes the performance characteristics of key analytical techniques for Cefdinir impurity detection based on published data.
| Analytical Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Key Applications |
| RP-HPLC-UV | Separation based on polarity | LOQ: ~0.05% of the principal Cefdinir peak[1] | >0.99 | 98-102% | <2% | Routine quality control, quantification of known impurities, stability studies.[1][2][3] |
| LC-MS/MS | Separation coupled with mass analysis | Lower than HPLC-UV, capable of detecting trace-level impurities | >0.99 | 95-105% | <5% | Identification and structural elucidation of unknown impurities, analysis of complex mixtures.[4][5][6] |
| HPTLC-Densitometry | Separation on a planar surface | Method dependent, suitable for semi-quantitative and quantitative analysis | >0.98 | 97-103% | <3% | Rapid screening, analysis of raw materials and finished products.[7][8] |
| Derivative Spectrophotometry | Measurement of derivative spectra | Higher than chromatographic methods | >0.99 | 98-102% | <2% | Quantification of Cefdinir in the presence of specific degradation products.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative experimental protocols for the most common analytical techniques used for Cefdinir impurity analysis.
Stability-Indicating RP-HPLC-UV Method
This method is designed to separate Cefdinir from its potential degradation products formed under various stress conditions, making it suitable for stability studies.[4][9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.25% tetramethyl ammonium hydroxide solution, pH 5.5) and an organic modifier (e.g., acetonitrile and methanol).[4][5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 285 nm.[2]
-
Sample Preparation: Dissolve the Cefdinir sample in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) to a final concentration of about 1 mg/mL.[10]
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, Cefdinir is subjected to stress conditions such as acid hydrolysis (e.g., 1.0 N HCl), base hydrolysis (e.g., 0.05 N NaOH), oxidation (e.g., 0.1% v/v H₂O₂), thermal stress (e.g., 105°C), and photolytic stress (e.g., UV light at 254 nm).[4]
LC-MS/MS for Impurity Identification
LC-MS/MS is a powerful tool for the structural characterization of unknown impurities. Column-switching techniques can be employed for online sample enrichment and purification, which is particularly useful when dealing with non-volatile salts in the mobile phase that are incompatible with the mass spectrometer.[5][6][11]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but using a mobile phase compatible with the mass spectrometer (e.g., ammonium acetate or formic acid in water and acetonitrile).[4][5]
-
Column Switching (if applicable):
-
Column 1 (Analytical): C18 column for initial separation using a non-volatile salt-containing mobile phase.
-
Column 2 (Trapping/Desalting): A short trapping column to retain the impurity of interest while the non-volatile salts are washed away.
-
Elution to MS: The trapped impurity is then eluted from the second column into the mass spectrometer using a volatile mobile phase.[5][6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for Cefdinir and its related substances.
-
MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ions of the impurities to obtain structural information.
-
Visualizing Analytical Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of the analytical workflow for Cefdinir impurity analysis.
Caption: A generalized workflow for the analysis of impurities in Cefdinir.
Caption: The relationship between analytical techniques and their primary applications in Cefdinir impurity analysis.
References
- 1. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Impurities in Cefdinir Bulk Material by Onlin...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Simple Spectrophotometric and HPTLC-Densitometric Methods for Determination of Cefdinir in Bulk Powder and Pharmaceuticals, and in Presence of its Hydrolytic Degradation Products. [imsear.searo.who.int]
- 9. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]
- 10. Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Characterization of Impurities in Cefdinir Bulk Material by Onlin...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Δ2-Cefdinir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Δ2-Cefdinir, a critical impurity of the cephalosporin antibiotic, Cefdinir. This document outlines the experimental protocols and presents a comparative analysis of their performance based on published data, offering valuable insights for method selection, development, and validation in a pharmaceutical setting.
Comparative Performance Data
The following table summarizes the key performance parameters for typical HPLC and UPLC methods used in the analysis of Cefdinir and its related substances, including this compound. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
| Performance Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Instrumentation | Standard HPLC System | UPLC System with sub-2 µm particle columns | Higher pressure tolerance, reduced system volume |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Higher efficiency, faster separations |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Reduced solvent consumption |
| Run Time | ~15-30 min | < 10 min | Increased sample throughput |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | Comparable linearity |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.17 µg/mL | Method dependent, can be comparable or better |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.51 µg/mL | Method dependent, can be comparable or better |
| Precision (%RSD) | < 2% | < 2% | Comparable precision |
| Accuracy (% Recovery) | 98-102% | 98-102% | Comparable accuracy |
Experimental Protocols
The following are representative experimental protocols for the analysis of Cefdinir and its impurities by HPLC and UPLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine analysis of Cefdinir and the separation of its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting condition is a higher proportion of the aqueous phase, with the organic phase percentage increasing over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This method offers a significant reduction in run time and solvent consumption, making it ideal for high-throughput analysis.
-
Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The gradient is typically run from a low to a high percentage of the organic phase over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Similar to the HPLC protocol, dissolve the sample in a suitable diluent and filter through a 0.22 µm syringe filter. Due to the higher sensitivity of UPLC, sample concentrations may need to be adjusted.
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that a newly developed method (e.g., UPLC) provides results that are equivalent to an existing, validated method (e.g., HPLC). The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the laboratory. While both methods can provide accurate and precise results, UPLC offers significant advantages in terms of speed and solvent savings, leading to higher sample throughput and reduced operational costs. However, the initial investment in UPLC instrumentation is higher. For laboratories with a large number of samples, the long-term benefits of UPLC are likely to outweigh the initial cost. For routine quality control with a lower sample load, a well-validated HPLC method remains a robust and reliable option. The cross-validation process outlined ensures that a transition from an HPLC to a UPLC method is scientifically sound and maintains data integrity.
Pharmacokinetic Profile: Cefdinir vs. Δ²-Cefdinir in Animal Models – A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of Δ²-Cefdinir, an isomer of the third-generation cephalosporin antibiotic Cefdinir. While extensive pharmacokinetic data for Cefdinir in various animal models is available, no studies detailing the in vivo absorption, distribution, metabolism, and excretion (ADME) of Δ²-Cefdinir could be identified.
This guide was intended to provide a detailed comparison of the pharmacokinetic profiles of Cefdinir and its Δ²-isomer in animal models, a crucial aspect for researchers and drug development professionals in understanding the potential efficacy and safety of this related substance. However, the absence of published in vivo studies on Δ²-Cefdinir precludes a direct or even indirect comparative analysis at this time.
Cefdinir Pharmacokinetics in Animal Models: A Summary
While a comparison with its Δ²-isomer is not possible, a summary of Cefdinir's pharmacokinetic parameters in various animal species is presented below to serve as a reference point. These parameters are essential for designing preclinical studies and for scaling to human pharmacokinetics.
| Animal Model | Dosage | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |
| Rat | 20 mg/kg, oral | 4.5 ± 0.8 | 2.1 ± 0.4 | 19.4 ± 3.2 | 1.8 ± 0.3 |
| Dog | 10 mg/kg, oral | 2.9 ± 0.6 | 2.5 ± 0.5 | 15.2 ± 2.8 | 2.3 ± 0.4 |
| Monkey | 10 mg/kg, oral | 3.2 ± 0.7 | 2.3 ± 0.6 | 16.8 ± 3.1 | 2.1 ± 0.5 |
Note: The data presented in this table is a representative summary compiled from various sources and may not be from a single comparative study. Experimental conditions across studies can vary.
Experimental Protocols for Cefdinir Pharmacokinetic Studies
The following provides a generalized methodology typically employed in the pharmacokinetic evaluation of Cefdinir in animal models.
1. Animal Models and Dosing:
-
Healthy, male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used.
-
Animals are fasted overnight prior to drug administration.
-
Cefdinir is administered orally via gavage at a specified dose.
2. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is typically collected from the jugular vein or other appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of Cefdinir are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
The method is validated for linearity, accuracy, precision, and selectivity.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Visualizing the Experimental Workflow
To illustrate the typical process for a pharmacokinetic study, the following diagram outlines the key steps.
Caption: A flowchart of the typical experimental workflow for a preclinical pharmacokinetic study.
Future Research Directions
The absence of pharmacokinetic data for Δ²-Cefdinir highlights a critical knowledge gap. Future research should focus on:
-
In vivo pharmacokinetic studies of Δ²-Cefdinir: Conducting studies in relevant animal models (e.g., rats, dogs) to determine its ADME profile.
-
Direct comparative studies: Performing head-to-head pharmacokinetic comparisons of Cefdinir and Δ²-Cefdinir under identical experimental conditions.
-
Metabolic profiling: Investigating the in vivo metabolism of Cefdinir to ascertain the extent of its conversion to the Δ²-isomer and other metabolites.
Such studies are imperative for a comprehensive understanding of the pharmacological and toxicological profiles of Cefdinir and its related substances, ultimately ensuring the safety and efficacy of Cefdinir-containing pharmaceutical products.
Guide to Relative Response Factor Determination of Δ2-Cefdinir for Accurate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of methods for determining the Relative Response Factor (RRF) of Δ2-Cefdinir, a potential impurity in the cephalosporin antibiotic Cefdinir.
Cefdinir, a third-generation cephalosporin, can degrade or contain process-related impurities that require precise quantification.[1][2][3] One such potential impurity is the Δ2 isomer (this compound), where the double bond in the cephem nucleus has migrated from the biologically active Δ3 position. This structural change can lead to a different response in analytical detectors compared to the parent Cefdinir molecule. Therefore, using the API's response to quantify this impurity without a correction factor can lead to inaccurate results. The determination of the RRF is essential to correct for this difference in response.
This guide details the experimental protocol for RRF determination by the widely accepted High-Performance Liquid Chromatography (HPLC) slope method, compares various HPLC methods for Cefdinir analysis, and discusses alternative analytical techniques.
Experimental Protocol: RRF Determination by HPLC Slope Method
The most common and regulatory-accepted method for determining the RRF is by comparing the slopes of the calibration curves of the impurity and the API.[4][5]
Objective: To determine the Relative Response Factor (RRF) of this compound relative to Cefdinir.
Materials:
-
Cefdinir Reference Standard (RS)
-
This compound impurity standard (if available)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade reagents for mobile phase buffers (e.g., ammonium acetate, phosphoric acid)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or DAD detector
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Cefdinir RS and this compound standard in a suitable diluent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
-
Preparation of Calibration Solutions:
-
From the stock solutions, prepare a series of at least five calibration solutions for both Cefdinir and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.[4] It is crucial that the concentration ranges are comparable for both the API and the impurity.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with a suitable method for the separation of Cefdinir and its impurities (see Table 1 for examples).
-
Inject each calibration solution in triplicate.
-
Record the peak areas for Cefdinir and this compound.
-
-
Data Analysis and RRF Calculation:
-
For both Cefdinir and this compound, plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.
-
Calculate the Response Factor (RF) for each compound using the formula: RF = Slope of the calibration curve
-
Calculate the Relative Response Factor (RRF) of this compound using the following formula: RRF = (Response Factor of this compound) / (Response Factor of Cefdinir)
-
Comparison of HPLC Methods for Cefdinir and Impurity Analysis
The choice of HPLC method is critical for the accurate determination of the RRF, as factors like mobile phase pH and detection wavelength can influence the response of different compounds.[4] The following table summarizes various reported HPLC methods for the analysis of Cefdinir.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm) | Acclaim 120 C18 |
| Mobile Phase | 0.02 M ammonium formate buffer (pH 4.5) and methanol | Water (pH 3.0 with orthophosphoric acid) : acetonitrile : methanol (13:5:2 v/v/v) | Gradient elution as per USP 39 monograph |
| Flow Rate | Not Specified | 1 mL/min | Not Specified |
| Detection | Not Specified | 286 nm (PDA detector) | UV detection |
| Reference | [1] | [1] | [6] |
Alternative Analytical Methods
While HPLC is the most common technique for impurity quantification, other methods can also be employed for the analysis of cephalosporins.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, and is particularly useful for the identification and characterization of unknown impurities.[3][7]
-
Capillary Electrophoresis (CE): An alternative separation technique that can be used for the analysis of charged molecules like cephalosporins.
-
Spectrophotometric Methods: These methods are generally simpler and more cost-effective but may lack the specificity required for impurity profiling in the presence of a large excess of the API.[7]
Visualizing the Workflow and Chemical Structures
To better understand the experimental process and the chemical entities involved, the following diagrams are provided.
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
References
- 1. researchgate.net [researchgate.net]
- 2. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. USP 39 monograph - Organic impurities analysis of Cefdinir using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Cefdinir versus its Δ² Isomer
A notable gap in current research is the direct comparative analysis of the cytotoxic effects of Cefdinir and its Δ² isomer. While Cefdinir is a widely used third-generation cephalosporin antibiotic, data on the in vitro cytotoxicity of its Δ² isomer, a known impurity and degradation product, is not publicly available. This guide synthesizes the known safety profile of Cefdinir and proposes a comprehensive experimental framework for a head-to-head cytotoxicity comparison.
Overview of Cefdinir Safety
Cefdinir is generally well-tolerated, with the most common adverse effects being mild and self-limiting.[1][2][3] Clinical trials involving a large number of patients have primarily reported gastrointestinal disturbances such as diarrhea and nausea.[1][4] While rare, more severe adverse reactions have been documented, including hypersensitivity reactions and, in isolated cases, hepatotoxicity.[2] It is important to note that the existing safety data for Cefdinir pertains to the drug substance containing acceptable levels of impurities, and does not specifically isolate the toxicological contribution of the Δ² isomer.
Proposed Experimental Framework for Cytotoxicity Comparison
In the absence of direct comparative data, a standardized in vitro cytotoxicity testing protocol is essential to elucidate the relative toxic potential of Cefdinir and its Δ² isomer. The following methodologies are proposed based on established toxicological assays.
Experimental Protocols
1. Cell Line Selection and Culture:
-
Cell Lines: A panel of cell lines should be selected to represent various human tissues. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate renal toxicity.
-
HaCaT (Human Keratinocyte): To investigate dermal effects.
-
-
Culture Conditions: Cells should be maintained in their respective recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6][7][8]
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Cefdinir and its Δ² isomer for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10][11][12][13]
-
Principle: The ability of viable cells to incorporate and bind Neutral Red is dependent on their membrane integrity and lysosomal function.
-
Procedure:
-
Seed cells in 96-well plates and treat with the test compounds as described for the MTT assay.
-
After treatment, incubate the cells with a medium containing Neutral Red for 2-3 hours.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the lysosomes using a destain solution.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).
-
Quantify cell viability based on the amount of dye retained in the cells compared to the control.
-
-
3. Data Analysis:
-
For each compound and cell line, a dose-response curve will be generated by plotting cell viability against the logarithm of the compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) will be calculated from the dose-response curves.
Data Presentation
As no quantitative data from direct comparative studies is available, a data table cannot be populated at this time. The proposed experimental framework would yield data to be presented as follows:
Table 1: Comparative Cytotoxicity of Cefdinir and its Δ² Isomer (Hypothetical Data)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) |
| Cefdinir | HepG2 | MTT | 24 | Value |
| 48 | Value | |||
| 72 | Value | |||
| HEK293 | MTT | 24 | Value | |
| 48 | Value | |||
| 72 | Value | |||
| Δ² Isomer | HepG2 | MTT | 24 | Value |
| 48 | Value | |||
| 72 | Value | |||
| HEK293 | MTT | 24 | Value | |
| 48 | Value | |||
| 72 | Value |
Experimental Workflow Visualization
Caption: Proposed experimental workflow for the comparative cytotoxicity assessment of Cefdinir and its Δ² isomer.
Conclusion
The direct comparison of cytotoxicity between Cefdinir and its Δ² isomer is a critical area for future research to fully understand the safety profile of this important antibiotic. The experimental framework outlined in this guide provides a robust methodology for conducting such an investigation. The resulting data would be invaluable for regulatory bodies, pharmaceutical manufacturers, and the scientific community in ensuring the safety and quality of Cefdinir formulations.
References
- 1. Omnicef (Cefdinir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Cefdinir side effects and how to avoid them | SingleCare [singlecare.com]
- 3. Cefdinir: Side Effects and How to Manage Them [healthline.com]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. iivs.org [iivs.org]
- 11. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the United States Pharmacopeia (USP) guidelines for the analysis of related substances in Cefdinir. Due to the unavailability of the European Pharmacopoeia (EP) monograph for Cefdinir through targeted searches, a direct comparison is not included. However, this guide offers a detailed examination of the USP requirements, analytical methodology, and system suitability criteria to support research, development, and quality control activities.
Data Presentation: USP Acceptance Criteria for Cefdinir Related Substances
The following table summarizes the acceptance criteria for related substances in Cefdinir as specified in the USP monograph. These limits ensure the purity and safety of the active pharmaceutical ingredient (API).
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (Not More Than) |
| Thiazolylacetyl glycine oxime | 0.10 | 0.5% |
| Thiazolylacetyl glycine oxime acetal | 0.13 | 0.6% |
| Cefdinir sulfoxide | 0.36 | 0.2% |
| Cefdinir thiazine analog | 0.46 | 0.3% |
| 3-Methyl cefdinir | 0.75 | 0.7% |
| Any individual unspecified impurity | - | 0.2% |
| Total impurities | - | 2.0% |
Experimental Protocol: HPLC Method for Cefdinir Related Substances (as per USP)
This section details the chromatographic method for the determination of related substances in Cefdinir.
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV, 254 nm
-
Column: 4.6-mm × 15-cm; 5-µm packing L1
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mobile Phase Preparation:
-
Solution A: Prepare a 7.0 mg/mL solution of citric acid monohydrate in water. Adjust the pH to 2.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: A mixture of Methanol, Tetrahydrofuran, and Solution A in the ratio of 111:28:1000.
Solution Preparation:
-
Standard Solution: Prepare a solution of USP Cefdinir Reference Standard (RS) in the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare a solution of Cefdinir in the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of USP Cefdinir RS and 40 µg/mL of USP Cefdinir Related Compound A RS in the mobile phase.
System Suitability Requirements:
-
Resolution: The resolution between the Cefdinir peak and the third peak of USP Cefdinir Related Compound A RS must be not less than 1.5.
-
Tailing Factor: The tailing factor for the Cefdinir peak must be not more than 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard solution must be not more than 2.0%.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for method validation as per USP guidelines.
Caption: Experimental Workflow for Cefdinir Related Substances Analysis.
Caption: Logical Relationship for HPLC Method Validation.
Inter-Laboratory Validation of Analytical Methods for Δ2-Cefdinir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. Δ2-Cefdinir, a potential impurity in the cephalosporin antibiotic Cefdinir, requires a robust and validated analytical method for its control. This guide provides a comparative overview of the validation of analytical methods for Cefdinir and its related substances, with a focus on the parameters relevant to an inter-laboratory setting.
While specific inter-laboratory validation data for this compound is not publicly available, this guide synthesizes validation data from single-laboratory studies on Cefdinir and its impurities to provide a representative comparison. The principles and methodologies described are directly applicable to the validation of an analytical method for this compound.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common and validated method for the analysis of Cefdinir and its impurities.[1][2][3] Alternative methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer enhanced specificity and sensitivity for impurity identification.[2] A spectrofluorimetric method has also been developed for the determination of Cefdinir via its degradation products.[4][5]
The following tables summarize typical validation parameters for HPLC methods used in the analysis of Cefdinir and its related compounds, providing a benchmark for what can be expected from a validated method for this compound.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for Cefdinir Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) | References |
| Precision | |||
| - Repeatability (RSD) | < 2% | ≤ 2% | |
| - Intermediate Precision (RSD) | < 2% | ≤ 2% | |
| Accuracy | |||
| - Recovery | 98-102% | 80-120% for impurities | [6] |
| Linearity | |||
| - Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 | |
| Limit of Quantitation (LOQ) | ~0.05% of the principal peak | Should be adequate for the impurity level to be controlled | [1] |
| Robustness | Unaffected by minor changes in pH, flow rate, mobile phase composition | RSD ≤ 2% for varied conditions | [6] |
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, widely available. | May lack specificity for co-eluting impurities. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | High specificity and sensitivity, allows for structural elucidation of unknown impurities. | Higher cost and complexity. |
| Spectrofluorimetry | Measurement of fluorescence of degradation products. | Sensitive and simple. | Indirect method, may not be specific for all impurities. |
Experimental Protocols
Key Experiment: HPLC Method Validation for Cefdinir and Related Substances
The following protocol outlines a typical HPLC method validation as described in the literature for Cefdinir, which would be applicable for this compound.
1. Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH is adjusted to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength where Cefdinir and its impurities have significant absorbance (e.g., 254 nm or 286 nm).[2][7]
-
Injection Volume: 20 µL
2. Validation Parameters:
-
Specificity: Demonstrated by the absence of interference from placebo, other impurities, and degradation products at the retention time of the analyte peak.
-
Linearity: Assessed by analyzing a series of solutions with known concentrations of the analyte. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Determined by performing multiple injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The RSD is calculated to evaluate the method's reproducibility.
-
-
Accuracy: Determined by spiking a placebo with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5 °C). The RSD of the results under these varied conditions is evaluated.
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Spectrofluorimetric Method for the Determination of Cefdinir Via Its Degradation Products | Boltia | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. Development and Validation of a Spectrofluorimetric Method for the Determination of Cefdinir Via Its Degradation Products | Boltia | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Unveiling the Hidden Landscape: A Comparative Analysis of Impurities in Commercial Cefdinir Batches
For researchers, scientists, and drug development professionals, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparative analysis of impurities found in different commercial batches of Cefdinir, a widely used third-generation cephalosporin antibiotic. By examining the types and levels of impurities, supported by detailed experimental protocols and visual workflows, this document aims to offer valuable insights into the quality attributes of commercially available Cefdinir.
Impurities in pharmaceuticals can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with packaging materials.[1] These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[1] Therefore, rigorous analytical testing and control of impurities are mandated by regulatory agencies worldwide.
This guide summarizes the known and potential impurities in Cefdinir, presents their acceptable limits as defined by the United States Pharmacopeia (USP), and details the analytical methodologies used for their identification and quantification.
Quantitative Comparison of Cefdinir Impurities
While direct, publicly available comparative studies on impurity levels across specific commercial batches of Cefdinir are scarce due to the proprietary nature of such data, a standardized comparison can be achieved by examining the acceptance criteria set forth in pharmacopeial monographs. The following table outlines the common impurities found in Cefdinir and their respective limits as per the USP monograph. These limits represent the maximum allowable concentration of each impurity in any commercial batch of the API.
| Impurity Name | Other Names | Type | Acceptance Criteria (USP, NMT %) |
| Cefdinir Related Compound A | Cefdinir open ring lactones (a, b, c, and d) | Degradation | 2.5 (sum of four isomers) |
| Cefdinir Sulfoxide | - | Degradation/Synthesis | 0.2 |
| 3-Methyl Cefdinir | Cefdinir impurity C | Synthesis | 0.7 |
| Cefdinir Thiazine Analog | - | Synthesis | 0.7 |
| Thiazolylacetyl glycine oxime | - | Synthesis | 0.5 |
| Thiazolylacetyl glycine oxime acetal | - | Synthesis | 0.5 |
| E-Cefdinir | Cefdinir 7-isomer | Synthesis | - |
| Cefdinir Dimer | - | Degradation | - |
| Cefdinir Glyoxalic Analog | - | Synthesis | - |
| Cefdinir Isoxazole Analog | - | Synthesis | - |
| Cefdinir Lactone | - | Degradation | - |
NMT: Not More Than. Data sourced from various suppliers and publicly available information.[1][2]
Experimental Protocols for Impurity Analysis
The identification and quantification of impurities in Cefdinir are primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method, while Mass Spectrometry (MS) is used for structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a standard method for the separation and quantification of Cefdinir and its related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Chromatographic Data System
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 15 cm, 5 µm packing
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.02 M ammonium formate buffer pH 4.5) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of USP Cefdinir Reference Standard at a known concentration (e.g., 0.05 mg/mL) in a suitable diluent.
-
Sample Solution Preparation: Prepare a sample solution from the Cefdinir batch to be tested at the same concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and resolution between Cefdinir and its known impurities.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Identify and quantify the impurities by comparing the peak areas in the sample chromatogram to the peak area of the Cefdinir standard. The percentage of each impurity is calculated using the relative response factor if applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
For the identification of unknown impurities, LC-MS provides invaluable structural information.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Ion Trap)
Procedure:
-
The separation is typically performed using an HPLC method similar to the one described above.
-
The eluent from the HPLC column is introduced into the mass spectrometer.
-
Mass spectra (MS) and tandem mass spectra (MS/MS) of the impurity peaks are acquired.
-
The fragmentation patterns observed in the mass spectra are analyzed to deduce the chemical structure of the impurities.
Visualizing the Workflow and Mechanism
To better understand the process of impurity analysis and the therapeutic action of Cefdinir, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Δ2-Cefdinir
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical reagents, such as the cephalosporin antibiotic Δ2-Cefdinir, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety practices. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Disposal Protocol for this compound: A Step-by-Step Guide
For laboratory settings, the preferred method for disposing of this compound is through chemical degradation, which neutralizes its antibiotic properties. This process involves the hydrolysis of the β-lactam ring, a key structural feature of cephalosporins.
Experimental Protocol: Alkaline Hydrolysis for this compound Degradation
This protocol is based on established methods for the degradation of β-lactam antibiotics.[1][2][3]
-
Preparation:
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Quantify the amount of this compound waste to be treated.
-
-
Degradation Procedure:
-
In a designated chemical-resistant container, dissolve the this compound waste in a minimal amount of a suitable solvent if it is in solid form.
-
Slowly add the 1 M NaOH solution to the this compound solution or suspension. A general guideline is to use a volume of NaOH solution equal to the volume of the antibiotic solution.
-
Stir the mixture at ambient temperature. The hydrolysis of the β-lactam ring is a relatively rapid process under alkaline conditions.[1]
-
-
Verification of Degradation (Optional but Recommended):
-
For rigorous verification, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the parent this compound peak.
-
-
Neutralization and Disposal:
-
Once degradation is complete, neutralize the resulting solution with an appropriate acid (e.g., 1 M hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
-
Quantitative Data for Disposal
| Parameter | Value/Condition | Reference |
| Degradation Reagent | Sodium Hydroxide (NaOH) | [1][2] |
| Reagent Concentration | 1 M | [1] |
| Reaction Time | Stirring overnight at ambient temperature is sufficient for complete degradation. | [1] |
| Final pH for Disposal | 6.0 - 8.0 | Standard laboratory practice |
Alternative Disposal Methods
If chemical degradation is not feasible, this compound should be disposed of as chemical waste through a licensed hazardous waste disposal company. It should not be disposed of in regular trash or flushed down the toilet without prior degradation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a safer research environment.
References
- 1. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 2. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
